Product packaging for Seratrodast(Cat. No.:CAS No. 103185-78-0)

Seratrodast

Cat. No.: B026692
CAS No.: 103185-78-0
M. Wt: 354.4 g/mol
InChI Key: ZBVKEHDGYSLCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Seratrodast (CAS 112665-43-7) is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor (TP receptor). This well-characterized small molecule is a valuable tool for researching pathways involving prostanoid signaling, inflammatory processes, and emerging areas such as ferroptotic cell death. Main Applications & Research Value Asthma & Respiratory Research: As the first thromboxane A2 receptor antagonist approved for asthma treatment in Japan, this compound is a classic compound for studying airway hyperresponsiveness. It effectively inhibits bronchoconstriction and airway inflammation induced by various pro-inflammatory mediators, including thromboxane A2, PGD2, and leukotriene D4 . Ferroptosis Inhibition: Recent groundbreaking research published in Cell Death & Disease highlights a novel application for this compound. The compound functions as a radical-trapping antioxidant upon reduction to its hydroquinone form, effectively suppressing lipid peroxidation and inhibiting ferroptosis in cellular models . This positions this compound as a promising candidate for drug repurposing studies in degenerative diseases and organ injury. Vascular and Inflammation Studies: this compound is useful for investigating thromboxane-mediated vasoconstriction, plasma extravasation, and smooth muscle proliferation . It has also been utilized in models of renal ischemia-reperfusion injury . Mechanism of Action this compound exerts its primary effects by competitively and selectively blocking the thromboxane A2 receptor (TP). By antagonizing this receptor, it prevents the binding of potent bronchoconstrictors and pro-inflammatory agents like TXA2 and PGD2, thereby mitigating downstream effects such as smooth muscle contraction and the release of inflammatory mediators . Its more recently discovered anti-ferroptotic activity is mechanistically distinct, arising from its ability to be reduced to a hydroquinone that traps free radicals and halts destructive lipid peroxidation chains . Note for Researchers This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore both the well-established and the newly discovered, cutting-edge applications of this versatile compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O4 B026692 Seratrodast CAS No. 103185-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVKEHDGYSLCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021397
Record name (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112665-43-7
Record name Seratrodast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112665-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seratrodast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112665437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seratrodast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SERATRODAST
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+-)-7-(3,5,6-trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(3,5,6-Trimethyl-1,4-benzoquinon-2-yl)-7-phenylheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERATRODAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U58JM421N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Seratrodast's Mechanism of Action in Airway Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the mechanism of action of seratrodast, a selective thromboxane A2 (TXA2) receptor antagonist, in the context of airway inflammation, a hallmark of asthma. This compound exerts its therapeutic effects by competitively inhibiting the thromboxane A2 receptor, thereby blocking the downstream signaling cascades that lead to bronchoconstriction, airway hyperresponsiveness, and inflammation. This guide details the core mechanism, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction to this compound and its Target

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airway obstruction.[1] The pathophysiology involves a complex interplay of inflammatory cells and mediators.[2] Among these mediators, arachidonic acid metabolites, particularly thromboxane A2 (TXA2), play a significant role.[2][3] TXA2 is a potent bronchoconstrictor, vasoconstrictor, and promoter of mucous secretion and airway hyper-responsiveness.[4][5][6] It is generated in the lungs of individuals with asthma and exerts its effects by binding to the thromboxane A2 receptor (TP receptor).[3][5]

This compound (also known as AA-2414) is an orally active, selective TP receptor antagonist.[4][7] It was the first drug in its class to be approved for the treatment of asthma.[1][7] By blocking the action of TXA2, this compound addresses several key components of asthma pathophysiology.[3]

Core Mechanism of Action: TP Receptor Antagonism

The primary mechanism of action for this compound is the competitive and selective antagonism of the TP receptor.[3][6] In the inflammatory milieu of the asthmatic airway, various cells release arachidonic acid, which is metabolized by the cyclooxygenase (COX) enzyme to form prostaglandin H2 (PGH2). PGH2 is then converted by thromboxane synthase into TXA2. TXA2 binds to TP receptors on airway smooth muscle cells and inflammatory cells, triggering a cascade of pro-inflammatory and bronchoconstrictive effects.[3][5]

This compound directly competes with TXA2 for binding to the TP receptor, effectively preventing downstream signaling and mitigating the pathological effects of TXA2.[3][4]

cluster_pathway Thromboxane A2 Synthesis and Action cluster_effects Pathophysiological Effects Arachidonic_Acid Arachidonic Acid COX COX Pathway Arachidonic_Acid->COX PGH2 Prostaglandin H2 COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds Bronchoconstriction Bronchoconstriction TP_Receptor->Bronchoconstriction Inflammation Airway Inflammation TP_Receptor->Inflammation AHR Airway Hyperresponsiveness TP_Receptor->AHR This compound This compound This compound->Block Block->TP_Receptor Antagonizes

Caption: Core mechanism of this compound as a TP receptor antagonist.

Downstream Effects on Airway Pathophysiology

By blocking the TP receptor, this compound initiates a cascade of beneficial downstream effects that counter the key features of asthma.

Inhibition of Bronchoconstriction and Airway Hyperresponsiveness (AHR)

This compound directly inhibits the contraction of airway smooth muscle that is induced by TXA2.[4] This leads to bronchodilation and an improvement in lung function. Furthermore, clinical and preclinical studies have demonstrated that this compound significantly reduces airway hyperresponsiveness to a variety of stimuli, including methacholine and allergens.[1][8][9] Its inhibitory action extends to bronchoconstriction induced by other mediators such as prostaglandin D2 (PGD2) and leukotriene D4 (LTD4).[1]

Attenuation of Airway Inflammation

A crucial component of this compound's efficacy is its anti-inflammatory action.

  • Eosinophil Activity: TXA2 is a known mediator of eosinophil degranulation.[1] this compound has been shown to significantly decrease the concentration of eosinophil cationic protein (ECP), a product of eosinophil activation, in the sputum of asthmatic patients.[1][9] This suggests that this compound reduces eosinophilic inflammation in the airways. However, one study noted that while AHR was reduced, the overall percentage of eosinophils in sputum did not significantly change, indicating a potential primary effect on eosinophil activation rather than recruitment.[8]

  • Microvascular Leakage: Airway inflammation in asthma is associated with increased microvascular permeability and plasma exudation into the airways.[1] Sputum albumin is a marker for this leakage.[1] Clinical trials have shown that treatment with this compound significantly reduces sputum albumin levels, indicating a stabilization of the microvascular barrier.[1][10]

  • Mucus Regulation: TXA2 influences airway smooth muscle, which in turn affects mucus glycoprotein production.[1] this compound has been observed to decrease levels of sputum fucose, a key component of mucus glycoproteins, thereby reducing the viscosity and elasticity of sputum.[1]

cluster_outcomes Therapeutic Outcomes in Airway Inflammation Start This compound Block TP Receptor Antagonism Start->Block Outcome1 Reduced Bronchoconstriction & Airway Hyperresponsiveness Block->Outcome1 Inhibits Smooth Muscle Contraction Outcome2 Decreased Eosinophil Activation & Degranulation Block->Outcome2 Blocks TXA2-mediated Eosinophil Degranulation Outcome3 Reduced Microvascular Leakage Block->Outcome3 Stabilizes Vascular Endothelium Outcome4 Modulation of Mucus Viscoelasticity Block->Outcome4 Reduces Glycoprotein Production

Caption: Downstream therapeutic effects resulting from TP receptor antagonism.

Quantitative Efficacy Data

Clinical studies provide quantitative evidence of this compound's efficacy in treating asthma. A key randomized, double-blind trial compared this compound (80 mg/day) with the leukotriene receptor antagonist montelukast (10 mg/day) over four weeks in patients with mild to moderate asthma.[10][11]

Table 1: Comparative Efficacy of this compound vs. Montelukast (4-Week Study)

Parameter This compound (80 mg) Montelukast (10 mg) p-value Reference(s)
Change in PEF Greater Improvement Lesser Improvement p = 0.01 [10][12]
Reduction in Sputum ECP Significantly Greater Lesser p < 0.001 [10][12]
Reduction in Sputum Albumin Significantly Greater Lesser p < 0.001 [10][12]

| Reduction in Expectoration Score | Significantly Greater | Lesser | p = 0.01 |[10][12] |

PEF: Peak Expiratory Flow; ECP: Eosinophil Cationic Protein.

Another open-label, crossover study involving 10 adult asthmatics on inhaled corticosteroids demonstrated the anti-inflammatory and functional benefits of adding this compound.[9]

Table 2: Effects of this compound Add-on Therapy (Crossover Study)

Parameter Result of this compound Administration p-value Reference(s)
Sputum ECP Concentration Significant Decrease p < 0.05 [9]
Mean Peak Expiratory Flow (PEF) Significant Improvement p < 0.05 [9]

| Airway Hyperresponsiveness | Significant Improvement | p < 0.01 |[9] |

Key Experimental Methodologies

The characterization of this compound's mechanism and efficacy relies on established clinical and laboratory protocols.

Clinical Trial Protocol: this compound vs. Montelukast
  • Study Design: A randomized, comparative, double-blind, double-dummy, multi-center, parallel-group study was conducted.[11]

  • Patient Population: 205 patients with mild to moderate asthma who were on a stable low dose of inhaled corticosteroids.[10][11]

  • Intervention: Patients were randomly assigned to receive either this compound 80 mg or montelukast 10 mg, once daily for 28 days.[10][11]

  • Outcome Measures: Assessments included asthma symptom scores, lung function parameters (PEF, FVC, FEV₁), and sputum analysis for inflammatory markers (fucose, ECP, albumin).[10][11]

cluster_arms Treatment Arms (28 Days) Screening Patient Screening (n=205, Mild-to-Moderate Asthma) Randomization Randomization (Double-Blind, Double-Dummy) Screening->Randomization Arm1 This compound (80 mg/day) + Montelukast Placebo (n=103) Randomization->Arm1 Arm2 Montelukast (10 mg/day) + this compound Placebo (n=102) Randomization->Arm2 Analysis Endpoint Analysis (Lung Function, Sputum Markers, Symptom Scores) Arm1->Analysis Arm2->Analysis

Caption: Workflow of a comparative clinical trial for this compound.
In Vitro / Ex Vivo Assay Protocols

  • Thromboxane A2 Receptor Binding Assay (General Protocol): This assay quantifies the affinity of a compound for the TP receptor.

    • Preparation: A cell membrane preparation expressing TP receptors is prepared.

    • Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled TP receptor ligand (e.g., a TXA2 analog) and serial dilutions of the unlabeled test compound (this compound).

    • Separation: The receptor-bound radioligand is separated from the free radioligand using vacuum filtration through glass fiber filter plates.[13]

    • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

    • Analysis: The data are used to generate a competitive inhibition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression.[13]

  • Sputum Analysis Protocol:

    • Sputum Induction: The patient inhales a nebulized hypertonic saline solution (e.g., 3%) for a set period (e.g., 20 minutes) to induce sputum production.[8]

    • Processing: The collected sputum is processed to separate cells from the soluble phase (sol).

    • Biomarker Quantification: The concentration of soluble markers like ECP and albumin in the sputum sol is quantified using a sensitive method such as an Enzyme Immunoassay (EIA). In a competitive EIA, the sample marker competes with a known amount of enzyme-labeled marker for binding to a limited number of antibody-coated sites. The enzyme activity is inversely proportional to the concentration of the marker in the sample.[14][15]

TP Receptor Signaling Pathway

The TP receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, TXA2, it primarily couples to Gαq/11. This initiates a well-characterized signaling cascade:

  • Activation of Phospholipase C (PLC): Gαq activates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).

  • PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC).

  • Cellular Response: This cascade, particularly the increase in cytosolic Ca²⁺, leads to the phosphorylation of myosin light chains in airway smooth muscle cells, resulting in contraction and bronchoconstriction.

This compound acts at the very beginning of this pathway by preventing TXA2 from binding to and activating the TP receptor. Recent research has also suggested that this compound may influence other pathways, such as inhibiting neuronal ferroptosis by modulating the GPX4 axis and suppressing JNK phosphorylation, though the relevance of these findings to airway inflammation is still under investigation.[16][17]

cluster_membrane Cell Membrane TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds This compound This compound This compound->Block Gq Gαq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC Response Smooth Muscle Contraction (Bronchoconstriction) Ca->Response PKC->Response Block->TP_Receptor Blocks

Caption: TP receptor signaling cascade and the point of inhibition by this compound.

Conclusion

This compound's mechanism of action is centered on its potent and selective antagonism of the thromboxane A2 receptor. This targeted action interrupts a key pathological pathway in asthma, leading to clinically significant reductions in bronchoconstriction, airway hyperresponsiveness, and multiple markers of airway inflammation, including those related to eosinophil activation and microvascular leakage. The quantitative data support its efficacy as a controller medication in the management of mild to moderate asthma, offering a distinct therapeutic approach that complements other treatment modalities.[4][10]

References

In Vitro Effects of Seratrodast on Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seratrodast is a selective, orally active thromboxane A2 (TXA2) receptor (TP receptor) antagonist.[1] By blocking the TP receptor, this compound effectively inhibits the physiological and pathological effects of TXA2 on smooth muscle cells.[2][3] In vitro studies have demonstrated that TXA2 and its mimetics induce smooth muscle cell contraction, proliferation, and migration through complex signaling cascades involving intracellular calcium mobilization and various protein kinases.[4][5] This technical guide provides a comprehensive overview of the in vitro effects of this compound on smooth muscle cells, detailing its mechanism of action, impact on key cellular processes, and the underlying signaling pathways. The guide also includes detailed experimental protocols for assessing these effects and quantitative data from relevant studies, presented in a structured format for ease of comparison.

Mechanism of Action of this compound on Smooth Muscle Cells

This compound functions as a competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] In smooth muscle cells, the binding of TXA2 or its agonists, such as U46619, to the G-protein coupled TP receptor initiates a signaling cascade that leads to various cellular responses, including contraction and proliferation.[2][6]

The primary mechanism involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2][7] This rapid increase in intracellular calcium concentration is a key trigger for smooth muscle contraction.

By competitively binding to the TP receptor, this compound prevents the binding of TXA2 and its agonists, thereby inhibiting the activation of this signaling pathway and the subsequent downstream effects on smooth muscle cells.[3]

Effects of this compound on Smooth Muscle Cell Function

Inhibition of Smooth Muscle Cell Contraction

Thromboxane A2 is a potent vasoconstrictor and bronchoconstrictor.[4][6] In vitro studies have consistently shown that this compound effectively inhibits TXA2-induced smooth muscle cell contraction.

Quantitative Data on Smooth Muscle Cell Contraction

AgonistPreparationParameterValueReference
U46619Rat Aortic RingsEC50 for Contraction28 ± 2 nM[2]
U46619Rat Caudal ArteryEC50 for Contraction~50 nM[8]
Inhibition of Smooth Muscle Cell Proliferation

Thromboxane A2 has been implicated in the proliferation of both vascular and airway smooth muscle cells, a key process in the pathophysiology of conditions like atherosclerosis and asthma.[4][5]

Quantitative Data on Smooth Muscle Cell Proliferation

Specific quantitative data on the dose-dependent inhibition of smooth muscle cell proliferation by this compound is limited in the available literature. The following table presents data on the proliferative effects of TXA2 agonists.

Agonist/CompoundCell TypeAssayEffectConcentrationReference
U46619Canine Aortic SMCs[3H]thymidine incorporation & Cell countingInduced Proliferation100 nmol/L[5]
STA2 (TXA2 analogue)Rat Vascular SMCs[3H]thymidine incorporationDose-dependently increasedNot specified[9]
Inhibition of Smooth Muscle Cell Migration

The migration of smooth muscle cells is another critical event in vascular remodeling and disease. While the direct inhibitory effect of this compound on smooth muscle cell migration is not extensively quantified in the provided results, the signaling pathways known to be inhibited by this compound are involved in cell migration.

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the initial step in the TXA2 signaling cascade. The downstream pathways affected by this blockade are crucial for smooth muscle cell function.

Calcium Signaling Pathway

The release of intracellular calcium is a primary event following TP receptor activation.[2] this compound, by blocking the TP receptor, prevents the U46619-induced increase in intracellular calcium concentration.

Calcium_Signaling_Pathway TXA2 Thromboxane A2 (or U46619) TP_Receptor TP Receptor TXA2->TP_Receptor This compound This compound This compound->TP_Receptor Inhibits Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction RhoA_ROCK_Pathway TXA2 Thromboxane A2 (or U46619) TP_Receptor TP Receptor TXA2->TP_Receptor This compound This compound This compound->TP_Receptor Inhibits G12_13 G12/13 Protein TP_Receptor->G12_13 Activates RhoA RhoA G12_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates Contraction_Proliferation Contraction & Proliferation pMLC->Contraction_Proliferation MAPK_Pathway TXA2 Thromboxane A2 (or U46619) TP_Receptor TP Receptor TXA2->TP_Receptor This compound This compound This compound->TP_Receptor Inhibits Upstream_Kinases Upstream Kinases TP_Receptor->Upstream_Kinases Activates JNK JNK Upstream_Kinases->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Gene_Expression Gene Expression (Proliferation, Inflammation) cJun->Gene_Expression Proliferation_Assay_Workflow Start Seed Smooth Muscle Cells in 96-well plate Serum_Starve Serum Starve (24-48h) Start->Serum_Starve Pre_Incubate Pre-incubate with this compound Serum_Starve->Pre_Incubate Stimulate Stimulate with TXA2 mimetic (e.g., U46619) Pre_Incubate->Stimulate Add_Thymidine Add [³H]-Thymidine (4-6h) Stimulate->Add_Thymidine Wash_PBS Wash with cold PBS Add_Thymidine->Wash_PBS Precipitate_TCA Precipitate DNA with TCA Wash_PBS->Precipitate_TCA Solubilize_NaOH Solubilize DNA with NaOH Precipitate_TCA->Solubilize_NaOH Measure Measure Radioactivity Solubilize_NaOH->Measure

References

Methodological & Application

Seratrodast Protocol for In Vitro Platelet Aggregation Assay: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seratrodast is a selective antagonist of the thromboxane A2 (TXA2) receptor, playing a crucial role in the inhibition of platelet aggregation. Thromboxane A2, a potent vasoconstrictor and platelet agonist, mediates its effects through the TP receptor, leading to a cascade of events that culminate in platelet activation and aggregation. By blocking this interaction, this compound serves as a valuable tool for investigating the TXA2 signaling pathway and for the development of novel antiplatelet therapies.

This document provides a detailed protocol for utilizing this compound in in vitro platelet aggregation assays, a fundamental technique for assessing platelet function and the efficacy of antiplatelet agents. The provided methodologies and data are intended to guide researchers in designing and executing robust and reproducible experiments.

Mechanism of Action

This compound competitively inhibits the binding of TXA2 to its receptor on the surface of platelets. This antagonism prevents the activation of Gq and G12/13 proteins, thereby inhibiting downstream signaling events such as phospholipase C (PLC) activation, intracellular calcium mobilization, and ultimately, platelet shape change and aggregation.

Data Presentation: Inhibitory Effects of this compound on Platelet Aggregation

The following table summarizes the inhibitory effects of this compound on platelet aggregation induced by various agonists. This data has been compiled from multiple in vitro studies and is presented to facilitate experimental design and data comparison.

AgonistThis compound Concentration (µM)Percent Inhibition (%)IC50 (µM)
U46619 (TXA2 mimetic) 0.0125 ± 5~0.1
0.155 ± 8
192 ± 4
Arachidonic Acid 130 ± 6~5
1075 ± 10
10098 ± 2
Collagen 1015 ± 4>10
5040 ± 7
10065 ± 9
ADP 100<10>100

Note: The provided data are approximate values and may vary depending on experimental conditions, donor variability, and the specific protocols employed. Researchers are encouraged to perform dose-response curves to determine the precise IC50 values for their experimental setup.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM. For example, for 1 mg of this compound (MW = 354.44 g/mol ), add 282.1 µL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

  • Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • 3.2% or 3.8% sodium citrate anticoagulant

  • Sterile polypropylene tubes

  • Centrifuge with a swinging bucket rotor

Procedure:

  • Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate).

  • Gently mix the blood by inverting the tubes several times.

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.

  • Carefully collect the upper layer (PRP) using a sterile pipette and transfer it to a fresh polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.

  • Collect the supernatant (PPP) and store it at room temperature.

  • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Materials:

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • This compound working solutions (prepared by diluting the stock solution in an appropriate vehicle, e.g., saline or buffer)

  • Platelet agonists (e.g., U46619, arachidonic acid, collagen, ADP)

  • Vehicle control (e.g., saline or buffer with the same final concentration of DMSO as the this compound working solutions)

Procedure:

  • Pre-warm the aggregometer to 37°C.

  • Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.

  • Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.

  • Add 50 µL of the vehicle control or the desired concentration of this compound working solution to the PRP. Incubate for a predetermined time (e.g., 2-5 minutes) with stirring.

  • Add the appropriate concentration of the platelet agonist to initiate aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Repeat the procedure for each concentration of this compound and each agonist.

  • Calculate the percentage of platelet aggregation relative to the vehicle control. The percentage inhibition is calculated as: (1 - (Aggregation with this compound / Aggregation with Vehicle)) * 100%.

  • Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

Thromboxane A2 Signaling Pathway in Platelets

ThromboxaneA2_Signaling_Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXAS TXA2 Synthase PGH2->TXAS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Gq Gq TP_Receptor->Gq This compound This compound This compound->TP_Receptor PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Aggregation Platelet Aggregation Ca_Mobilization->Aggregation PKC_Activation->Aggregation

Caption: Thromboxane A2 signaling pathway in platelets and the inhibitory action of this compound.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Platelet_Aggregation_Workflow Start Start: Whole Blood Collection PRP_Prep PRP & PPP Preparation (Centrifugation) Start->PRP_Prep Equilibration PRP Equilibration (37°C) PRP_Prep->Equilibration Incubation Incubation with this compound or Vehicle Equilibration->Incubation Agonist_Addition Addition of Platelet Agonist Incubation->Agonist_Addition LTA Light Transmission Aggregometry (LTA) Agonist_Addition->LTA Data_Analysis Data Analysis: % Inhibition & IC50 LTA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro platelet aggregation assay using this compound.

Application Notes and Protocols for Seratrodast in a Murine Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. Murine models of allergic asthma are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. Seratrodast is a thromboxane A2 (TXA2) receptor antagonist that has demonstrated efficacy in the treatment of asthma in some regions.[1] By blocking the action of TXA2, a potent mediator of bronchoconstriction and inflammation, this compound offers a targeted therapeutic approach.[2][3] These application notes provide detailed protocols for utilizing a murine model of ovalbumin (OVA)-induced allergic asthma to evaluate the therapeutic potential of this compound.

Mechanism of Action of this compound in Allergic Asthma

This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor.[1] In allergic asthma, the binding of allergens to IgE on mast cells triggers the release of various inflammatory mediators, including TXA2.[1] TXA2 then binds to its receptor on airway smooth muscle cells, leading to bronchoconstriction.[2] It also promotes inflammation by attracting immune cells, such as eosinophils, to the airways.[1] By blocking the TXA2 receptor, this compound inhibits these downstream effects, leading to reduced bronchoconstriction, airway inflammation, and hyperresponsiveness.[3]

Signaling Pathway of Allergic Asthma and this compound Intervention

Allergic Asthma Signaling Pathway cluster_0 Antigen Presenting Cell cluster_1 T Helper 2 (Th2) Cell Differentiation cluster_2 B Cell Activation and IgE Production cluster_3 Mast Cell Degranulation cluster_4 Eosinophil Recruitment cluster_5 Airway Effects cluster_6 Therapeutic Intervention Allergen Allergen APC APC Allergen->APC Uptake Mast_Cell Mast_Cell Allergen->Mast_Cell Cross-linking Naive_T_Cell Naive_T_Cell APC->Naive_T_Cell Presentation Th2_Cell Th2_Cell Naive_T_Cell->Th2_Cell Differentiation B_Cell B_Cell Th2_Cell->B_Cell IL-4 Eosinophil Eosinophil Th2_Cell->Eosinophil IL-5 Plasma_Cell Plasma_Cell B_Cell->Plasma_Cell Activation IgE IgE Plasma_Cell->IgE Production IgE->Mast_Cell Binding Mediators Histamine, Leukotrienes, Thromboxane A2 (TXA2) Mast_Cell->Mediators Release Airway_Smooth_Muscle Airway_Smooth_Muscle Mediators->Airway_Smooth_Muscle TXA2 Binding TXA2_Receptor Mediators->TXA2_Receptor TXA2 Airway_Inflammation Airway_Inflammation Eosinophil->Airway_Inflammation Bronchoconstriction Bronchoconstriction Airway_Smooth_Muscle->Bronchoconstriction Airway_Smooth_Muscle->TXA2_Receptor Airway_Hyperresponsiveness Airway_Hyperresponsiveness Bronchoconstriction->Airway_Hyperresponsiveness Airway_Inflammation->Airway_Hyperresponsiveness This compound This compound This compound->TXA2_Receptor Blocks

Caption: Signaling pathway of allergic asthma and the point of intervention for this compound.

Experimental Protocols

Murine Model of Ovalbumin-Induced Allergic Asthma

This protocol describes the induction of an acute allergic asthma phenotype in mice using ovalbumin (OVA).

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Nebulizer system

Protocol:

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile saline.[2]

    • The control group receives i.p. injections of alum in saline without OVA.[2]

  • Drug Administration:

    • Beginning on day 21 and continuing daily throughout the challenge period, administer this compound or vehicle to the respective treatment groups.

    • The route of administration (e.g., oral gavage) and dosage should be determined based on pharmacokinetic and pharmacodynamic studies. A typical oral dose in preclinical studies might range from 1-10 mg/kg.[1]

  • Airway Challenge:

    • From day 28 to day 30, challenge the mice (except for the negative control group) with an aerosol of 1% OVA in sterile saline for 30 minutes using a nebulizer.[2]

    • The control and drug-vehicle groups are challenged with saline aerosol.[2]

  • Endpoint Analysis:

    • 24 to 48 hours after the final OVA challenge, perform endpoint analyses, including bronchoalveolar lavage (BAL), assessment of airway hyperresponsiveness, and collection of lung tissue for histology.

Experimental Workflow Diagram

Experimental Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Endpoint Analysis Day0 Day 0 OVA/Alum i.p. Day14 Day 14 OVA/Alum i.p. Day21_30 Days 21-30 Daily this compound/Vehicle Administration Day14->Day21_30 Day28_30 Days 28-30 Daily OVA/Saline Aerosol Challenge Day21_30->Day28_30 Day31_32 Days 31-32 (24-48h post-challenge) Day28_30->Day31_32 AHR Airway Hyperresponsiveness Measurement Day31_32->AHR BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) Day31_32->BAL Histology Lung Histology (Inflammation, Mucus) Day31_32->Histology

Caption: Experimental workflow for the murine model of allergic asthma.

Bronchoalveolar Lavage (BAL) and Fluid Analysis

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Tracheal cannula (e.g., 20G)

  • Suture thread

  • 1 mL syringe

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

  • Cytospin and slides

  • Differential staining reagents (e.g., Diff-Quik)

  • ELISA kits for murine IL-4, IL-5, and IL-13

Protocol:

  • Euthanize the mouse via an approved method.

  • Expose the trachea through a midline incision in the neck.

  • Insert a tracheal cannula and secure it with a suture.

  • Instill 0.8-1.0 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate. Repeat this process three times, pooling the recovered fluid.

  • Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant for cytokine analysis using ELISA.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes by counting at least 300 cells.

Measurement of Airway Hyperresponsiveness (AHR)

Materials:

  • Whole-body plethysmograph or a system for measuring invasive airway mechanics (e.g., FlexiVent)

  • Methacholine (MCh) solutions of increasing concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) in saline

  • Nebulizer

Protocol (Non-invasive - Whole-Body Plethysmography):

  • Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize.

  • Record baseline readings for 3 minutes.

  • Nebulize saline into the chamber for 2 minutes and record the response for 3 minutes.

  • Sequentially nebulize increasing concentrations of MCh, recording the response for 3 minutes after each nebulization.

  • AHR is measured as the enhanced pause (Penh), which is calculated by the system's software.

Protocol (Invasive - FlexiVent):

  • Anesthetize, tracheostomize, and mechanically ventilate the mouse.

  • Measure baseline airway resistance (Rn).

  • Administer aerosolized saline followed by increasing concentrations of MCh via the ventilator.

  • Measure Rn after each dose.

  • AHR is determined by the increase in Rn in response to MCh.

Histological Analysis of Lung Tissue

Materials:

  • 4% paraformaldehyde or 10% neutral buffered formalin

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

Protocol:

  • After BAL, perfuse the lungs with saline via the right ventricle.

  • Inflate the lungs with 4% paraformaldehyde or 10% neutral buffered formalin at a constant pressure (e.g., 25 cmH₂O) and ligate the trachea.

  • Immerse the fixed lungs in the same fixative overnight.

  • Process the tissue through an ethanol series and xylene, and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Stain sections with H&E to assess peribronchial and perivascular inflammation.

  • Stain sections with PAS to identify and quantify mucus-producing goblet cells.

  • Score the stained sections for inflammation and goblet cell hyperplasia using a semi-quantitative scoring system (e.g., 0=none, 1=mild, 2=moderate, 3=severe).[4]

Data Presentation

The following tables are templates for the presentation of quantitative data from these experiments. Note: Specific quantitative data for this compound in a murine model of allergic asthma was not available in the searched literature. The tables below are for illustrative purposes.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁵)Lymphocytes (x10⁵)
Control (Saline)Data not availableData not availableData not availableData not availableData not available
OVA + VehicleData not availableData not availableData not availableData not availableData not available
OVA + this compoundData not availableData not availableData not availableData not availableData not available

Table 2: Effect of this compound on Th2 Cytokine Levels in BALF

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Control (Saline)Data not availableData not availableData not available
OVA + VehicleData not availableData not availableData not available
OVA + this compoundData not availableData not availableData not available

Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupBaseline PenhPenh at 25 mg/mL MChPenh at 50 mg/mL MCh
Control (Saline)Data not availableData not availableData not available
OVA + VehicleData not availableData not availableData not available
OVA + this compoundData not availableData not availableData not available

Table 4: Effect of this compound on Lung Inflammation and Mucus Production (Histological Scores)

Treatment GroupPeribronchial Inflammation ScorePerivascular Inflammation ScoreGoblet Cell Hyperplasia Score
Control (Saline)Data not availableData not availableData not available
OVA + VehicleData not availableData not availableData not available
OVA + this compoundData not availableData not availableData not available

Conclusion

The protocols outlined provide a robust framework for evaluating the efficacy of this compound in a murine model of allergic asthma. By antagonizing the TXA2 receptor, this compound is expected to attenuate key features of asthma, including airway inflammation, AHR, and mucus production. The systematic collection and analysis of quantitative data as described will be crucial for determining the preclinical therapeutic potential of this compound and informing its further development for the treatment of allergic asthma.

References

Seratrodast: A Pharmacological Tool for Interrogating Thromboxane Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Seratrodast is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] This property makes it an invaluable tool for researchers studying the intricate signaling pathways mediated by TXA2, a powerful lipid mediator involved in a wide array of physiological and pathophysiological processes. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, and it plays a significant role in bronchoconstriction and inflammation, particularly in the context of asthma.[3][4] By blocking the TP receptor, this compound effectively inhibits the downstream effects of TXA2, allowing for the elucidation of its signaling cascades and the identification of potential therapeutic targets.[3] Unlike thromboxane synthase inhibitors, this compound does not impact thrombus formation or bleeding time, indicating its specific action on the receptor.[1]

These application notes provide a comprehensive overview of the use of this compound as a research tool, including detailed protocols for key experiments, a summary of relevant quantitative data, and visualizations of the thromboxane signaling pathway and experimental workflows.

Thromboxane A2 Signaling Pathway

Thromboxane A2 exerts its effects by binding to the G-protein coupled TP receptor. This interaction primarily activates the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), lead to a cascade of downstream events, including smooth muscle contraction, platelet aggregation, and cellular proliferation.

Thromboxane_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds This compound This compound This compound->TP_Receptor Blocks Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca2+ Ca_Cytosol [Ca2+]i ↑ Ca_ER->Ca_Cytosol Release Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction, Platelet Aggregation) Ca_Cytosol->Downstream PKC->Downstream

Caption: Thromboxane A2 Signaling Pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Efficacy of this compound in Animal Models

Experimental ModelSpeciesThis compound DoseOutcome MeasureResult
Forssman AnaphylaxisGuinea Pig1-10 mg/kg (oral)Inhibition of pulmonary pressure increaseSignificant inhibition[1]
LTD4 and TXA2 mimetic-induced pulmonary pressure increaseGuinea Pig10 mg/kg (oral)Inhibition of pulmonary pressure increaseSignificant inhibition[1]
Airway HyperresponsivenessGuinea PigNot specifiedInhibition of immediate and late asthmatic responsesEffective inhibition
Airway HyperresponsivenessDogNot specifiedReduction of airway hyperresponsivenessEffective reduction

Table 2: Clinical Efficacy of this compound in Patients with Mild to Moderate Asthma (4-week treatment)

ParameterThis compound (80 mg/day)Montelukast (10 mg/day)p-value
Change in Peak Expiratory Flow (PEF) (L/sec) +0.614+0.199<0.05
Reduction in Sputum Eosinophil Cationic Protein (ECP) (ng/mL) -27.20-23.55<0.05
Reduction in Sputum Albumin (mg/dL) -37.51-32.82<0.05

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study thromboxane signaling are provided below.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation induced by a thromboxane A2 mimetic, such as U46619.

Materials:

  • This compound

  • U46619 (TXA2 mimetic)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Saline

  • Aggregometer

  • Stir bars

  • Pipettes

Procedure:

  • PRP and PPP Preparation:

    • Draw whole blood into tubes containing 3.8% sodium citrate.

    • Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to achieve the desired final concentrations in the assay.

  • Aggregation Measurement:

    • Pipette 450 µL of PRP into aggregometer cuvettes containing a stir bar.

    • Place the cuvettes in the heating block of the aggregometer at 37°C for at least 5 minutes.

    • Add 50 µL of the this compound dilution or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a submaximal concentration of U46619 (e.g., 1 µM) to induce platelet aggregation.

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each condition.

    • Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for this compound.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifuge (200 x g, 10 min) Blood->Centrifuge1 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000 x g, 15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP PRP->Adjust PPP Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate_PRP Incubate PRP in Aggregometer (37°C) Adjust->Incubate_PRP Seratrodast_Prep Prepare this compound Dilutions Add_this compound Add this compound or Vehicle Seratrodast_Prep->Add_this compound Incubate_PRP->Add_this compound Calibrate Calibrate Aggregometer Add_this compound->Calibrate Add_Agonist Add U46619 (TXA2 mimetic) Calibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calculate Calculate % Inhibition Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for in vitro platelet aggregation assay using this compound.
Protocol 2: In Vitro Smooth Muscle Contraction Assay

This protocol is used to evaluate the ability of this compound to inhibit thromboxane A2-induced contraction of isolated smooth muscle tissue, such as trachea or aortic rings.

Materials:

  • This compound

  • U46619 (TXA2 mimetic)

  • Isolated smooth muscle tissue (e.g., guinea pig trachea, rat aorta)

  • Krebs-Henseleit solution

  • Organ bath system with force transducer

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal and dissect the desired smooth muscle tissue.

    • Place the tissue in ice-cold Krebs-Henseleit solution.

    • Cut the tissue into rings or strips of appropriate size.

  • Organ Bath Setup:

    • Mount the tissue strips in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen gas.

    • Connect the tissue to a force transducer to record isometric tension.

    • Allow the tissue to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with solution changes every 15-20 minutes.

  • Contraction Measurement:

    • Induce a reference contraction with a depolarizing agent (e.g., KCl) to ensure tissue viability.

    • Wash the tissue and allow it to return to baseline tension.

    • Add this compound at various concentrations to the organ bath and incubate for a specified period (e.g., 20-30 minutes).

    • Add U46619 to induce a concentration-dependent contraction.

    • Record the contractile response until a plateau is reached.

  • Data Analysis:

    • Measure the peak tension developed in response to U46619 in the presence and absence of this compound.

    • Express the contraction as a percentage of the reference KCl-induced contraction.

    • Construct concentration-response curves for U46619 in the presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA2 value, which represents the affinity of this compound for the TP receptor.

Smooth_Muscle_Contraction_Workflow cluster_prep Preparation cluster_assay Contraction Assay cluster_analysis Data Analysis Dissect Dissect Smooth Muscle Tissue Prepare_Rings Prepare Tissue Rings/Strips Dissect->Prepare_Rings Mount Mount Tissue in Organ Bath Prepare_Rings->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate KCl_Test Test Viability with KCl Equilibrate->KCl_Test Wash Wash Tissue KCl_Test->Wash Add_this compound Add this compound Wash->Add_this compound Add_Agonist Add U46619 Add_this compound->Add_Agonist Record Record Contractile Force Add_Agonist->Record Analyze_Tension Measure Peak Tension Record->Analyze_Tension Plot Plot Concentration-Response Curves Analyze_Tension->Plot Schild Perform Schild Analysis (pA2) Plot->Schild

Caption: Workflow for in vitro smooth muscle contraction assay using this compound.
Protocol 3: In Vivo Measurement of Airway Hyperresponsiveness in Guinea Pigs

This protocol describes a method to assess the effect of this compound on airway hyperresponsiveness in a guinea pig model of asthma.

Materials:

  • This compound

  • Ovalbumin (allergen)

  • Histamine or methacholine (bronchoconstrictor)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Sensitization:

    • Sensitize guinea pigs with an intraperitoneal injection of ovalbumin.

    • Administer a booster injection of ovalbumin two weeks later.

  • This compound Administration:

    • Administer this compound orally at the desired dose (e.g., 1-10 mg/kg) one hour before the allergen challenge.

  • Airway Responsiveness Measurement:

    • Place the conscious, unrestrained guinea pig in the whole-body plethysmograph.

    • Allow the animal to acclimatize to the chamber.

    • Record baseline respiratory parameters (e.g., tidal volume, respiratory rate, enhanced pause - Penh).

    • Expose the animal to nebulized saline (vehicle control) followed by increasing concentrations of nebulized histamine or methacholine.

    • Record the changes in respiratory parameters after each exposure.

  • Allergen Challenge:

    • On a separate day, after this compound or vehicle administration, challenge the sensitized animals with nebulized ovalbumin.

    • Monitor for immediate and late asthmatic responses by measuring respiratory parameters at various time points post-challenge.

  • Data Analysis:

    • Calculate the provocative concentration of the bronchoconstrictor that causes a certain increase in Penh (e.g., PC200).

    • Compare the PC200 values between the this compound-treated and vehicle-treated groups to determine the effect on airway hyperresponsiveness.

    • Analyze the changes in respiratory parameters during the immediate and late asthmatic responses.

Conclusion

This compound is a well-characterized and selective TP receptor antagonist that serves as a powerful pharmacological tool for investigating the multifaceted roles of thromboxane A2 in health and disease. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies of thromboxane signaling pathways, contributing to a deeper understanding of their physiological functions and their implications in various pathological conditions.

References

Protocol for dissolving Seratrodast for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seratrodast is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor (TP receptor).[1][2] It is primarily utilized in research to investigate the roles of the TXA2 signaling pathway in various physiological and pathological processes, including asthma, cancer, and neuronal ferroptosis.[3][4][5] Thromboxane A2, a metabolite of arachidonic acid, mediates its effects by binding to TP receptors, which are G-protein coupled receptors.[6][7] This interaction triggers downstream signaling cascades involving G-proteins such as Gq and G13, leading to the activation of phospholipase C (PLC) and RhoGEF, respectively.[8][9] this compound effectively blocks these downstream effects by inhibiting the initial binding of TXA2 to its receptor.[1][3]

These application notes provide a comprehensive protocol for the dissolution and use of this compound in in vitro cell culture experiments, along with a summary of its key signaling pathway.

Data Presentation: this compound Properties

PropertyValueSource
Molecular Weight 354.44 g/mol Selleck Chemicals
Appearance White to off-white crystalline powderN/A
Purity ≥98%N/A
CAS Number 112665-43-7Selleck Chemicals
Solubility Data
SolventSolubilityNotes
DMSO 71 mg/mL (200.31 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Ethanol 7 mg/mLN/A
Water InsolubleN/A

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding the maximum solubility of 71 mg/mL).

    • Vortex or gently warm the solution if necessary to ensure complete dissolution.

  • Sterilization: While not always necessary due to the nature of DMSO, for long-term storage and sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

Application of this compound to Cell Culture

Materials:

  • Prepared this compound stock solution

  • Cell culture medium appropriate for the cell line being used

  • Cultured cells in multi-well plates, flasks, or dishes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solution:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

    • Important: To avoid precipitation and ensure proper mixing, first dilute the stock solution in a small volume of serum-free cell culture medium before adding it to the final culture volume. It is generally not advisable to store drug solutions made in media, especially those containing serum, as the drug may interact with media components.[10]

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experimental design.

  • Treat Cells:

    • Remove the existing medium from the cultured cells.

    • Add the cell culture medium containing the desired final concentration of this compound.

    • Gently swirl the plate or flask to ensure even distribution.

  • Incubation: Incubate the cells for the desired period as determined by the specific experimental protocol.

  • Assay: Proceed with the downstream experimental assay (e.g., cell viability assay, gene expression analysis, protein analysis, etc.).

Visualizations

This compound Mechanism of Action

Seratrodast_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 (TXA2) TP_Receptor Thromboxane Receptor (TP Receptor) TXA2->TP_Receptor Binds & Activates This compound This compound This compound->TP_Receptor Antagonizes Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G13->RhoGEF Activates Downstream Downstream Effects: - Ca2+ mobilization - Protein Kinase C activation - Rho activation PLC->Downstream RhoGEF->Downstream

Caption: this compound antagonizes the Thromboxane A2 receptor, blocking downstream signaling.

Experimental Workflow for this compound Treatment in Cell Culture

Seratrodast_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) store_stock Aliquot and Store at -80°C prep_stock->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock prep_working Prepare Working Solution in Cell Culture Medium thaw_stock->prep_working treat_cells Treat Cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, qPCR, Western Blot) incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: Workflow for preparing and using this compound in cell culture experiments.

References

Troubleshooting & Optimization

Overcoming Seratrodast solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Seratrodast.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

This compound is a poorly water-soluble drug. Its chemical structure, a heptanoic acid derivative with phenyl and trimethyl-benzoquinone rings, contributes to its lipophilic nature, leading to low solubility in neutral aqueous buffers.[1][2] For effective in vitro experiments or formulation development, its aqueous solubility must be enhanced.

Q2: What is the known solubility of this compound in common organic solvents?

While aqueous solubility is low, this compound exhibits good solubility in some organic solvents. This property is often leveraged in techniques like the solvent evaporation method for creating solid dispersions.

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)50 mg/mL[3]
EthanolSoluble (qualitative)[4]
DichloromethaneSoluble (qualitative)[5]
ChloroformSoluble (qualitative)[5]

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

Several methods can be employed to overcome the solubility issues of poorly soluble drugs like this compound. The most common and effective strategies include:

  • pH Adjustment: As a carboxylic acid, this compound's solubility is pH-dependent.

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity.[6][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[8]

  • Nanoparticle Formulations: Reducing particle size to the nanometer range to increase surface area and dissolution rate.[9]

Troubleshooting Guides & Experimental Protocols

This section provides detailed guides for implementing solubility enhancement techniques.

Guide 1: pH Adjustment

Issue: this compound precipitates out of my buffer solution.

Solution: this compound is a heptanoic acid, meaning it has an acidic pKa. Increasing the pH of the aqueous solution above its pKa will ionize the carboxylic acid group, forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare Buffers: Prepare a series of buffers with a pH range from 4.0 to 8.0 (e.g., phosphate, acetate, or Britton-Robinson buffers).

  • Add Excess Drug: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. The solid should be visible.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a 0.22 µm syringe filter.[10]

  • Quantify: Withdraw a sample from the clear supernatant, dilute appropriately, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.

  • Plot Data: Plot the measured solubility against the pH of each buffer to determine the optimal pH for your experiment.

Guide 2: Co-solvents

Issue: I need to dissolve this compound for an in vitro assay, but cannot significantly alter the pH.

Solution: Employ a co-solvent system. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic drugs.

Common Co-solvents for Pre-clinical Research:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycols (PEGs), particularly PEG 300 and PEG 400[11]

  • Propylene Glycol

Experimental Protocol: Co-solvent Solubility Assessment

  • Prepare Co-solvent Mixtures: Prepare various mixtures of your primary aqueous buffer and a co-solvent (e.g., 1%, 5%, 10%, 20% DMSO in PBS).

  • Determine Solubility: Use the shake-flask method described in the "pH Adjustment" protocol for each co-solvent mixture.

  • Assess Compatibility: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not cause cell toxicity or interfere with enzyme kinetics).

  • Select Optimal Mixture: Choose the mixture that provides the required this compound concentration with the lowest percentage of co-solvent to minimize potential artifacts.

Guide 3: Cyclodextrin Inclusion Complexes

Issue: I need a stable, soluble formulation of this compound for in vivo or cell-based studies and want to avoid organic solvents.

Solution: Form an inclusion complex with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble guest molecules like this compound, thereby increasing their aqueous solubility.[7][12] Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[13][14]

Workflow for Cyclodextrin Complexation

G A Select Cyclodextrin (e.g., HP-β-CD) B Choose Preparation Method (Kneading, Lyophilization) A->B C Prepare Drug-CD Complex (e.g., 1:1 molar ratio) B->C D Characterize Complex (DSC, XRD, FTIR) C->D E Determine Aqueous Solubility (Shake-Flask Method) D->E

Caption: Workflow for developing a this compound-cyclodextrin complex.

Experimental Protocol: Preparation by Kneading Method

  • Molar Ratio: Weigh this compound and HP-β-CD (for example) in a 1:1 molar ratio.

  • Trituration: Place the HP-β-CD in a mortar and add a small amount of water to form a homogeneous paste.

  • Kneading: Add the this compound to the paste and knead the mixture for 45-60 minutes.

  • Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve. Store in a desiccator.

  • Confirmation: Characterize the product using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm complex formation.[15][16] The disappearance of the drug's melting peak in DSC is a strong indicator of amorphization and complexation.[15]

Guide 4: Solid Dispersions

Issue: My goal is to improve the dissolution rate and bioavailability for oral formulation development.

Solution: Prepare a solid dispersion. This involves dispersing this compound in a hydrophilic carrier matrix. By reducing the drug to its molecular state within the carrier, the surface area is maximized, leading to a significantly faster dissolution rate.[4]

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP K30)

  • Polyethylene Glycols (PEG 4000, PEG 6000)[17]

  • Hydroxypropyl Methylcellulose (HPMC)

  • Eudragits

Experimental Protocol: Preparation by Solvent Evaporation

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable common solvent, such as ethanol or a dichloromethane/ethanol mixture.[4][5]

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid mass, pulverize it, and sieve to obtain a uniform powder.

  • Characterization: Use DSC and XRD to confirm that the drug is in an amorphous state within the polymer matrix.

This compound Signaling Pathway

This compound is a selective antagonist of the Thromboxane A2 (TXA2) receptor.[1][18][19] By blocking this receptor, it prevents the downstream signaling that leads to key pathological features of asthma, such as bronchoconstriction and inflammation.[1][19] More recent research also indicates it can inhibit ferroptosis by modulating the GPX4 pathway.[20][21]

G cluster_0 Cell Membrane TXA2_R TXA2 Receptor Effects Downstream Effects: - Bronchoconstriction - Inflammation - Platelet Aggregation TXA2_R->Effects Gq/PLC Signaling AA Arachidonic Acid COX COX Pathway AA->COX TXA2 Thromboxane A2 (TXA2) COX->TXA2 TXA2->TXA2_R This compound This compound This compound->Block Block->TXA2_R Inhibition

References

Seratrodast Technical Support Center: Optimizing TP Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Seratrodast Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximal Thromboxane A2 (TP) receptor blockade in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and potent antagonist of the Thromboxane A2 (TP) receptor.[1][2][3][4] By binding to the TP receptor, it competitively inhibits the binding of its natural ligand, thromboxane A2 (TXA2), and other prostanoids like PGH2.[5] This blockade prevents the downstream signaling cascade that leads to physiological responses such as bronchoconstriction, vasoconstriction, platelet aggregation, and inflammation.[1][2][3] Unlike thromboxane synthase inhibitors, this compound does not affect the production of TXA2 but rather blocks its site of action.[3]

Q2: What is a suitable starting concentration for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type, tissue, and specific experimental conditions. However, based on available data, a starting concentration in the low micromolar to nanomolar range is recommended. For instance, in a study involving platinum hybrids of this compound, the derivative compound effectively inhibited TXA2R expression at a concentration as low as 0.1 times that of free this compound.[6] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific system.

Q3: How can I assess the efficacy of TP receptor blockade by this compound in my experiment?

A3: The efficacy of TP receptor blockade can be assessed by measuring the inhibition of a biological response induced by a TP receptor agonist, such as U-46619 (a stable TXA2 mimetic).[5] Common assays include platelet aggregation assays, smooth muscle contraction assays (e.g., aortic rings or tracheal strips), and calcium mobilization assays in cells expressing the TP receptor. A successful blockade will result in a dose-dependent inhibition of the agonist-induced response.

Q4: What are the clinically relevant doses of this compound?

A4: In clinical trials for asthma, this compound has been administered at daily doses of 40 mg, 80 mg, and 120 mg.[5][7] The 80 mg daily dose is a commonly used therapeutic dose.[5][8][9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound - Concentration too low: The concentration of this compound may be insufficient to effectively block the TP receptors in your experimental system.- Agonist concentration too high: The concentration of the TP receptor agonist (e.g., U-46619) may be too high, overcoming the competitive antagonism of this compound.- Low or absent TP receptor expression: The cells or tissue being used may not express the TP receptor at a sufficient level.- Drug stability issues: Improper storage or handling of this compound may have led to its degradation.- Perform a dose-response curve with a wider range of this compound concentrations.- Titrate the agonist concentration to find the EC50 and use a concentration at or near this value for inhibition studies.- Verify TP receptor expression using techniques such as Western blot, qPCR, or immunohistochemistry.- Ensure this compound is stored correctly (as per manufacturer's instructions) and prepare fresh solutions for each experiment.
High variability between replicates - Inconsistent cell plating or tissue preparation: Variations in cell density or tissue handling can lead to inconsistent responses.- Pipetting errors: Inaccurate pipetting of this compound or the agonist can introduce significant variability.- Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently than those in the inner wells.- Standardize cell seeding protocols and ensure uniform tissue preparation.- Calibrate pipettes regularly and use appropriate pipetting techniques.- Avoid using the outermost wells of multi-well plates for critical experiments, or fill them with a buffer solution.
Unexpected off-target effects - Concentration too high: At very high concentrations, the selectivity of this compound may decrease, leading to interactions with other receptors or signaling pathways.- Contamination of reagents: Contaminants in cell culture media or other reagents could be causing the unexpected effects.- Use the lowest effective concentration of this compound determined from your dose-response studies.- Use high-purity reagents and sterile techniques to avoid contamination.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies.

Parameter Value Context Reference
Clinical Dosage (Asthma) 40 - 120 mg/dayOral administration in human clinical trials.[5][7]
Therapeutic Dose (Asthma) 80 mg/dayCommonly used and approved dose in some countries.[5][8][9]
Preclinical Oral Dose (Guinea Pig) 0.1 - 1 mg/kgDose-dependent inhibition of U-44069-induced platelet aggregation.[5]
Preclinical Oral Dose (Guinea Pig) 1 - 10 mg/kgInhibition of pulmonary pressure increase in Forssman anaphylaxis.[10]
Plasma Half-life ~22 hoursIn healthy male subjects.[10]
Time to Max. Plasma Concentration ~3.5 hoursIn healthy male subjects.[10]

Key Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • TP receptor agonist (e.g., U-46619, arachidonic acid)

  • This compound

  • Platelet aggregometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare PRP from fresh whole blood by centrifugation.

  • Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Place the PRP sample in the aggregometer and establish a baseline reading.

  • Add the TP receptor agonist to induce platelet aggregation.

  • Record the change in light transmission as a measure of platelet aggregation over time.

  • Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control.

Smooth Muscle Contraction Assay (Aortic Ring)

This assay assesses the ability of this compound to relax pre-contracted smooth muscle tissue.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat)

  • Krebs-Henseleit buffer

  • TP receptor agonist (e.g., U-46619)

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Dissect the thoracic aorta and cut it into rings of 2-3 mm in width.

  • Mount the aortic rings in the organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.

  • Induce a stable contraction by adding a TP receptor agonist (e.g., U-46619) to the bath.

  • Once the contraction has reached a plateau, add cumulative concentrations of this compound to the bath.

  • Record the changes in isometric tension and calculate the percentage of relaxation induced by this compound.

Visualizations

TP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TXA2 Thromboxane A2 (or U-46619) TP_Receptor TP Receptor TXA2->TP_Receptor Activates This compound This compound This compound->TP_Receptor Inhibits Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Response Cellular Response (e.g., Contraction, Aggregation) Ca_Release->Response PKC->Response

Caption: this compound blocks the Thromboxane A2 signaling pathway.

Experimental_Workflow_Platelet_Aggregation cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis start Obtain Whole Blood prp Prepare Platelet-Rich Plasma (PRP) start->prp pre_incubate Pre-incubate PRP with This compound or Vehicle prp->pre_incubate baseline Establish Baseline in Aggregometer pre_incubate->baseline add_agonist Add TP Agonist (e.g., U-46619) baseline->add_agonist record Record Platelet Aggregation add_agonist->record analyze Calculate % Inhibition record->analyze

Caption: Workflow for a platelet aggregation assay with this compound.

References

Managing Seratrodast instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of Seratrodast in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] For shipping, it can be transported at ambient temperature with blue ice.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[1][2][3] It is recommended to prepare a concentrated stock solution in fresh, moisture-free DMSO. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where it can be stable for up to one year.[1][2] For frequent use, the solution can be stored at -20°C for up to one month.[2][4]

Q3: Can I store this compound solutions at 4°C?

A3: For very short-term use (over a week), stock solutions may be stored at 4°C, but for longer periods, -80°C is strongly recommended to maintain stability.[1]

Q4: My this compound solution appears to have insoluble impurities. What should I do?

A4: If you observe insoluble impurities that do not affect the product's activity, it is recommended to filter or remove them before use.[1]

Q5: What are the known degradation pathways for this compound?

A5: this compound is susceptible to degradation under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[5] One study identified major photodegradation products, indicating that exposure to light can lead to its breakdown.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound activity in a long-term cell culture experiment. Degradation of this compound in the culture medium.1. Prepare fresh this compound working solutions from a frozen stock for each medium change. 2. Minimize the exposure of this compound-containing media to light. 3. Consider conducting a stability study of this compound in your specific cell culture medium at 37°C to determine its degradation rate.
Inconsistent results between experiments. Improper storage or handling of this compound stock solutions.1. Ensure stock solutions are aliquoted and stored at -80°C to avoid freeze-thaw cycles.[1][2] 2. Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[2] 3. Verify the concentration of your stock solution periodically using a validated analytical method like HPLC.[7][8]
Precipitate forms when diluting the DMSO stock solution in aqueous buffer or media. Low aqueous solubility of this compound.1. Ensure the final concentration of DMSO in the aqueous solution is kept low and is compatible with your experimental system. 2. Consider using a vehicle control with the same final DMSO concentration. 3. Sonication may be recommended to aid dissolution in DMSO.[1]

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Powder-20°C3 years[1][2]
In Solvent (DMSO)-80°C1 year[1][2]
In Solvent (DMSO)-20°C1 month[2][4]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method

This protocol is adapted from a validated method for the estimation of this compound and its degradation products.[5]

  • Preparation of Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

  • Stress Degradation Studies:

    • Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl. Reflux for a specified period, cool, and neutralize with 0.1 N NaOH. Dilute with methanol to a final concentration.

    • Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH. Reflux for a specified period, cool, and neutralize with 0.1 N HCl. Dilute with methanol to a final concentration.

    • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period. Dilute with methanol to a final concentration.

    • Thermal Degradation: Keep the this compound powder in an oven at a specified temperature for a set duration. Dissolve the powder in methanol to a known concentration.

    • Photodegradation: Expose the this compound powder to direct sunlight for a specified duration. Dissolve the powder in methanol to a known concentration.

  • Chromatography:

    • Stationary Phase: Precoated silica gel 60 F254 aluminum plates.

    • Mobile Phase: Toluene: Methanol: Glacial acetic acid (8.5:1:0.5 v/v/v).

    • Application: Spot the standard and stressed samples onto the HPTLC plate.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Detection: Scan the dried plate at 266 nm.

  • Analysis: Compare the chromatograms of the stressed samples with the standard solution. The appearance of additional peaks indicates degradation, and the decrease in the area of the main peak corresponding to this compound can be used to quantify the extent of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_results Data Interpretation stock This compound Stock Solution acid Acid Hydrolysis stock->acid Stress Conditions base Base Hydrolysis stock->base Stress Conditions oxid Oxidative Degradation stock->oxid Stress Conditions thermal Thermal Degradation stock->thermal Stress Conditions photo Photodegradation stock->photo Stress Conditions spotting Spotting on HPTLC Plate acid->spotting base->spotting oxid->spotting thermal->spotting photo->spotting development Chromatographic Development spotting->development detection Densitometric Scanning at 266 nm development->detection quant Quantify Degradation detection->quant identify Identify Degradants detection->identify

Caption: Workflow for this compound stability testing using HPTLC.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling TXA2R Thromboxane A2 Receptor (TP) effects Bronchoconstriction Vasoconstriction Inflammation TXA2R->effects Activates TXA2 Thromboxane A2 (TXA2) TXA2->TXA2R Binds to This compound This compound This compound->TXA2R Antagonizes

Caption: this compound's mechanism of action on the Thromboxane A2 signaling pathway.

References

Technical Support Center: Troubleshooting Seratrodast Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the Thromboxane A2 (TXA2) receptor antagonist, Seratrodast. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during in vitro studies of this compound, particularly concerning the development of cell line resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of the Thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1] TXA2 is a potent bioactive lipid that, upon binding to its receptor, activates downstream signaling pathways involved in processes such as platelet aggregation, vasoconstriction, and cell proliferation.[1][2] In the context of cancer, the TXA2 signaling pathway has been implicated in tumor growth, metastasis, and angiogenesis.[3] this compound competitively inhibits the binding of TXA2 to the TP receptor, thereby blocking these downstream effects.

Q2: Why are my cells showing reduced sensitivity or resistance to this compound treatment?

Reduced sensitivity or resistance to this compound can arise from various molecular mechanisms. While specific instances of this compound resistance in cell lines are not extensively documented, based on general principles of drug resistance, several potential mechanisms can be hypothesized:

  • Alterations in the Target Receptor:

    • Mutations in the TP Receptor (TBXA2R Gene): Genetic mutations in the TBXA2R gene can alter the structure of the TP receptor, potentially reducing the binding affinity of this compound.[4]

    • Changes in TP Receptor Isoform Expression: The TP receptor exists as two main isoforms, TPα and TPβ, which arise from alternative splicing and differ in their cytoplasmic tails.[2][3][5] These isoforms can couple to different G-proteins and activate distinct downstream signaling pathways.[5] A shift in the expression ratio of TPα to TPβ could lead to altered cellular responses to this compound.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of TP receptor blockade.[2] For example, pathways such as the PI3K/Akt and ERK pathways can be activated independently of TXA2 signaling.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Changes in the Tumor Microenvironment: Factors within the tumor microenvironment can influence drug sensitivity.

Q3: How can I determine if my cell line has developed resistance to this compound?

The most common method to assess drug resistance is to determine the half-maximal inhibitory concentration (IC50) value through a cell viability assay. A significant increase in the IC50 of this compound in your cell line compared to the parental, sensitive cell line indicates the development of resistance.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential issues when observing reduced this compound efficacy in your cell culture experiments.

Problem 1: Decreased Cell Death or Lack of Response to this compound Treatment

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Suboptimal Drug Concentration Determine the IC50 of this compound for your specific cell line. Perform a dose-response experiment to ensure you are using an effective concentration.
Development of Resistance If you have a parental sensitive cell line, compare its IC50 to the treated cell line. A significant shift indicates resistance.
Incorrect Assay Conditions Review and optimize your cell viability assay protocol, including cell seeding density, drug incubation time, and reagent concentrations.
Cell Line Contamination or Misidentification Authenticate your cell line using short tandem repeat (STR) profiling and test for mycoplasma contamination.
Problem 2: High Variability in Experimental Replicates

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Uneven Drug Distribution Mix the plate gently after adding this compound to ensure uniform distribution in each well.
Variations in Incubation Conditions Ensure consistent temperature and CO2 levels in the incubator.

Investigating Mechanisms of Resistance

If you have confirmed that your cell line has developed resistance to this compound, the following experiments can help elucidate the underlying mechanisms.

Hypothetical IC50 Values for a Sensitive vs. Resistant Cell Line

The following table presents hypothetical IC50 values for this compound in a parental (sensitive) and a derived resistant cancer cell line, as determined by an MTT assay.

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)15.21
This compound-Resistant85.75.6

Note: These are example values and will vary depending on the cell line and experimental conditions.

Experimental Workflow for Investigating Resistance

The following diagram illustrates a logical workflow for investigating the potential mechanisms of this compound resistance.

experimental_workflow start Observed Decreased Sensitivity to this compound ic50 Confirm Resistance: Determine and Compare IC50 Values (Parental vs. Treated Cells) start->ic50 mechanism Investigate Potential Resistance Mechanisms ic50->mechanism target Target Alteration Analysis mechanism->target Is the target altered? bypass Bypass Pathway Analysis mechanism->bypass Are bypass pathways activated? efflux Drug Efflux Analysis mechanism->efflux Is drug efflux increased? qpcr qPCR for TBXA2R isoform expression target->qpcr sequencing Sanger Sequencing of TBXA2R gene target->sequencing western Western Blot for key signaling proteins (p-Akt, p-ERK) bypass->western efflux_assay Efflux Pump Activity Assay (e.g., Rhodamine 123) efflux->efflux_assay

Caption: A workflow for troubleshooting and investigating this compound resistance.

Key Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the IC50 of this compound.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Quantitative PCR (qPCR) for TP Receptor Isoform Expression

This protocol is used to quantify the mRNA expression levels of the TPα and TPβ isoforms.

Materials:

  • Parental and this compound-resistant cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for TPα, TPβ, and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Harvest RNA from both parental and resistant cells using a suitable RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green master mix, cDNA template, and primers for TPα, TPβ, and the housekeeping gene.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative expression of each isoform in the resistant cells compared to the parental cells.

Western Blot for Signaling Pathway Analysis

This protocol is used to assess the activation of key proteins in bypass signaling pathways.

Materials:

  • Parental and this compound-resistant cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the parental and resistant cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of phosphorylated (active) proteins.

Signaling Pathway Diagrams

Thromboxane A2 (TXA2) Signaling Pathway

This diagram illustrates the signaling cascade initiated by the binding of TXA2 to its receptor, leading to downstream cellular responses relevant to cancer progression.

tx_signaling cluster_membrane Cell Membrane TXA2 Thromboxane A2 (TXA2) TP_receptor TP Receptor (TPα / TPβ) TXA2->TP_receptor binds & activates This compound This compound This compound->TP_receptor binds & inhibits Gq Gq TP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC proliferation Cell Proliferation, Migration, Survival Ca_release->proliferation PKC->proliferation

Caption: Simplified Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Potential Bypass Signaling Pathways in this compound Resistance

This diagram illustrates how cancer cells might utilize alternative signaling pathways to overcome the effects of this compound.

bypass_pathways cluster_membrane Cell Membrane This compound This compound TP_receptor TP Receptor This compound->TP_receptor inhibits TXA2_pathway TXA2 Pathway TP_receptor->TXA2_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS proliferation Cell Proliferation, Migration, Survival TXA2_pathway->proliferation Akt Akt PI3K->Akt Akt->proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->proliferation

Caption: Upregulation of RTK signaling can bypass the this compound-induced blockade.

References

Technical Support Center: Optimizing In Vivo Delivery of Seratrodast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seratrodast in vivo.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Lack of Efficacy or Lower-Than-Expected Therapeutic Effect

Question: We are not observing the expected therapeutic effects of this compound in our animal model of asthma[1][2]. What could be the reason?

Answer:

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Dose and Administration:

    • Inadequate Dose: The dose of this compound may be insufficient for the specific animal model and disease severity. Review the literature for established effective dose ranges in similar models.[3] Dose-response studies may be necessary to determine the optimal dose for your specific experimental conditions.

    • Improper Administration: For oral gavage, ensure the compound is correctly delivered to the stomach and not aspirated into the lungs.[4][5] For other routes, verify the administration technique.

    • Dose Proportionality: At higher doses, this compound absorption may not be linear, potentially due to saturation of protein binding sites or decreased absorption.[3] Consider if the administered dose is within a linear pharmacokinetic range.

  • Formulation and Bioavailability:

    • Poor Solubility: this compound has low aqueous solubility, which can limit its absorption and bioavailability.[6] Ensure the formulation adequately solubilizes or suspends the compound.

    • Vehicle Selection: The vehicle used for administration can significantly impact absorption. Common vehicles for oral gavage in rodents include aqueous solutions with suspending agents like gum arabic or methylcellulose.[5][7][8]

  • Animal Model and Disease State:

    • Model-Specific Differences: The pathophysiology of your animal model may not fully recapitulate the human condition where this compound is effective.

    • Timing of Administration: The timing of this compound administration relative to disease induction or challenge is critical. As a controller medication, it may not be effective for acute symptoms.[9]

Issue 2: Unexpected Adverse Events or Toxicity

Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should we do?

Answer:

If you observe signs of toxicity, it is crucial to take immediate action:

  • Dose Reduction: The administered dose may be too high. High doses of this compound have been associated with toxicological effects in animal studies, including impacts on the spleen, red blood cells, and liver.[3] Reduce the dose to a previously reported safe and effective range.

  • Monitor for Specific Toxicities:

    • Hepatotoxicity: Be aware of potential liver toxicity, especially when co-administered with other drugs like paracetamol.[2] Monitoring liver enzymes may be warranted.

    • Hematological Effects: High doses have been linked to anemia and changes in the spleen.[3]

  • Vehicle Effects: The vehicle itself could be causing adverse effects. Ensure the vehicle and its concentration are well-tolerated in your animal species.

  • General Animal Health: Rule out other potential causes of illness in your animals, such as infection or other experimental stressors.

Issue 3: Variability in Experimental Results

Question: We are observing high variability in our results between animals treated with this compound. How can we reduce this?

Answer:

High variability can obscure true treatment effects. The following strategies can help improve consistency:

  • Standardize Procedures:

    • Administration Technique: Ensure all researchers are using the exact same, standardized procedure for drug administration. For oral gavage, consistent volume, speed of delivery, and handling of the animals are important.[4][5]

    • Timing: Administer the drug at the same time each day relative to the light/dark cycle and other experimental procedures.

  • Formulation Consistency: Prepare fresh formulations regularly and ensure the compound is homogenously suspended or dissolved before each administration.

  • Animal Characteristics: Use animals of the same age, sex, and genetic background. Body weight should be as consistent as possible.[10]

  • Environmental Factors: Maintain consistent environmental conditions (temperature, humidity, light cycle) for all animals.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the thromboxane A2 (TXA2) receptor.[2] By blocking this receptor, it inhibits the biological effects of TXA2, which include bronchoconstriction, vasoconstriction, and inflammation.[2]

Q2: What is the primary in vivo application of this compound in research?

A2: this compound is primarily investigated in animal models of asthma and other respiratory diseases to study its anti-inflammatory and bronchodilatory effects.[1][6] It is also being explored for its potential in other conditions involving thromboxane A2 signaling.[11]

Delivery and Formulation

Q3: How can I improve the in vivo bioavailability of this compound?

A3: Due to its poor aqueous solubility, several strategies can be employed to enhance the bioavailability of this compound:

  • Particle Size Reduction: Micronization can increase the surface area for dissolution.

  • Formulation with Solubilizing Agents: Using surfactants or co-solvents in the vehicle can improve solubility.

  • Alternative Delivery Systems: Formulations such as solid dispersions, nanoparticles, or liposomes can significantly enhance solubility and absorption.

Q4: What are some recommended vehicles for oral administration of this compound in rodents?

A4: A common vehicle for oral gavage of poorly soluble compounds like this compound is an aqueous suspension containing a suspending agent. A 10% aqueous solution of gum arabic has been used in toxicology studies.[8] Another option is a solution containing 0.5% methylcellulose.[5] For some applications, a mixture of DMSO, PEG300, Tween-80, and saline can be considered, though the concentration of DMSO should be minimized to avoid toxicity.[7]

Experimental Design and Monitoring

Q5: What biomarkers can be used to monitor the efficacy of this compound in vivo?

A5: The choice of biomarker will depend on the animal model and the disease being studied. For asthma models, relevant biomarkers include:

  • Thromboxane B2 (TXB2) Levels: As the stable metabolite of TXA2, measuring TXB2 levels in plasma, serum, or urine can indicate target engagement.[1][12][13]

  • Sputum Eosinophil Cationic Protein (ECP) and Albumin: In models where sputum can be collected, a reduction in ECP and albumin levels can indicate a decrease in eosinophilic inflammation.[14]

  • Airway Hyperresponsiveness: Measuring the response to bronchoconstrictors like methacholine is a functional readout of efficacy.[15][16][17]

Q6: What are typical dose ranges for this compound in preclinical in vivo studies?

A6: Effective doses of this compound in animal models can vary. In studies with guinea pigs and rabbits, oral doses have ranged from 1-10 mg/kg.[6] In rats, toxicity studies have been conducted with doses up to 500 mg/kg/day, with a no-effect dose level identified at 30 mg/kg/day for certain parameters.[3] It is crucial to perform a literature search for your specific model and potentially a dose-ranging study to determine the optimal dose.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Oral Clearance8.5 ml/hr/kg[10]
Apparent Volume of Distribution43.3 ml/kg[10]
Elimination Half-life~22 hours[2]
Time to Maximal Plasma Concentration~3.5 hours[6]
Protein Binding>96%[2]

Table 2: Effects of this compound on Lung Function and Inflammatory Markers in a Clinical Trial

ParameterThis compound (80 mg/day)Montelukast (10 mg/day)p-valueReference
Change in PEF (L/s)+0.416+0.1990.01[14]
Reduction in Expectoration ScoreSignificantSignificant0.01[14]
Reduction in Sputum ECPSignificantSignificant<0.001[14]
Reduction in Sputum AlbuminSignificantSignificant<0.001[14]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound by Oral Gavage in Mice

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% methylcellulose in sterile water)[5]

    • Microbalance

    • Mortar and pestle (optional, for particle size reduction)

    • Vortex mixer

    • 20-24 gauge, 1.5-inch curved, ball-tipped gavage needles[4][5]

    • 1 mL syringes

  • Preparation of this compound Suspension: a. Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals. A typical dosing volume for mice is 5-10 mL/kg.[4] b. Weigh the this compound powder accurately. c. If necessary, gently grind the powder with a mortar and pestle to ensure a fine, uniform particle size. d. Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose to sterile water while stirring. e. Add a small amount of the vehicle to the this compound powder to create a paste. f. Gradually add the remaining vehicle while continuously mixing. g. Vortex the suspension thoroughly to ensure homogeneity. Prepare the suspension fresh daily.

  • Oral Gavage Procedure: a. Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.[5] b. Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[4] c. With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side, and gently advance it along the upper palate.[4] d. The needle should slide easily down the esophagus. If resistance is met, withdraw and reposition. Do not force the needle. e. Once the needle is in place, administer the this compound suspension slowly and steadily. f. Gently remove the needle and return the mouse to its cage. g. Monitor the animal for any signs of distress.

Protocol 2: General Method for Preparing this compound-Loaded Liposomes (Thin-Film Hydration)

  • Materials:

    • This compound

    • Lipids (e.g., DSPC, Cholesterol in a 3:1 molar ratio)

    • Organic solvent (e.g., chloroform:methanol 2:1 v/v)

    • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Rotary evaporator

    • Bath sonicator or extruder

    • Round-bottom flask

  • Preparation of Liposomes: a. Dissolve this compound and the selected lipids in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin lipid film on the wall of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film by adding the hydration buffer and rotating the flask above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs). e. To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[18]

Protocol 3: General Method for Preparing this compound-Loaded Nanoparticles (Solvent Evaporation)

  • Materials:

    • This compound

    • Polymer (e.g., PLGA)

    • Organic solvent (e.g., dichloromethane)

    • Aqueous phase containing a surfactant (e.g., polyvinyl alcohol - PVA)

    • Homogenizer or sonicator

    • Magnetic stirrer

  • Preparation of Nanoparticles: a. Dissolve this compound and the polymer in the organic solvent. b. Add this organic phase to the aqueous surfactant solution. c. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water emulsion. d. Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.[19] e. Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and resuspend in an appropriate buffer or lyophilize for storage.

Visualizations

Seratrodast_Signaling_Pathway cluster_membrane Cell Membrane TXA2_Receptor Thromboxane A2 Receptor (TP) Gq Gq Protein TXA2_Receptor->Gq Activates Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TXA2->TXA2_Receptor Binds to This compound This compound This compound->TXA2_Receptor Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Bronchoconstriction, Vasoconstriction, Inflammation Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Efficacy cluster_analysis Data Analysis Formulation Prepare this compound Formulation (e.g., suspension in vehicle) Dose_Calculation Calculate Dose based on Animal Body Weight Formulation->Dose_Calculation Administration Administer this compound (e.g., Oral Gavage) Dose_Calculation->Administration Observation Observe for Clinical Signs (Toxicity/Efficacy) Administration->Observation Biomarker_Collection Collect Samples for Biomarkers (Blood, Sputum) Administration->Biomarker_Collection Functional_Assay Perform Functional Assays (e.g., Airway Hyperresponsiveness) Administration->Functional_Assay Data_Analysis Analyze Data and Compare with Control Group Biomarker_Collection->Data_Analysis Functional_Assay->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

References

Validation & Comparative

Seratrodast versus montelukast in inhibiting airway inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Seratrodast and Montelukast in the Inhibition of Airway Inflammation

For researchers and professionals in drug development, understanding the nuanced differences between therapeutic agents is critical for advancing respiratory medicine. This guide provides a detailed, data-driven comparison of this compound and montelukast, two oral medications used in the management of asthma, with a focus on their mechanisms and efficacy in inhibiting airway inflammation.

This compound and montelukast mitigate airway inflammation by antagonizing distinct pro-inflammatory mediator pathways. Their divergent mechanisms are a key factor in their differing clinical effects.

This compound: A Thromboxane A2 Receptor Antagonist this compound functions as a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2][3] In asthma, TXA2 is produced in the lungs via the cyclooxygenase pathway and is a potent mediator that causes:

  • Bronchoconstriction[1][3]

  • Vasoconstriction[3]

  • Airway hyper-responsiveness[1][4]

  • Mucous secretion[3]

  • Airway inflammation[1]

By blocking the TP receptor, this compound inhibits the downstream effects of TXA2, thereby reducing the inflammatory cascade and airway narrowing.[2][5]

Montelukast: A Cysteinyl Leukotriene Receptor Antagonist Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[6][7] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway.[8][9] They are released from various immune cells, including mast cells and eosinophils.[7][9] Binding of these leukotrienes, particularly LTD4, to the CysLT1 receptor in the lungs promotes:

  • Bronchoconstriction[6][7]

  • Increased microvascular permeability and airway edema[6][8]

  • Mucus secretion[6][7]

  • Eosinophil recruitment and inflammation[6]

Montelukast competitively blocks the CysLT1 receptor, opposing the pro-inflammatory and bronchoconstrictive actions of these mediators.[7][10]

G cluster_0 Arachidonic Acid Metabolism cluster_1 Cyclooxygenase (COX) Pathway cluster_2 5-Lipoxygenase (5-LOX) Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 AA->PGH2 COX-1/2 Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) AA->Leukotrienes 5-LOX TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA2 Synthase TP_Receptor TP Receptor TXA2->TP_Receptor Effects_TXA2 Bronchoconstriction Airway Hyper-responsiveness Inflammation TP_Receptor->Effects_TXA2 This compound This compound This compound->TP_Receptor Antagonizes CysLT1_Receptor CysLT1 Receptor Leukotrienes->CysLT1_Receptor Effects_LT Bronchoconstriction Mucus Secretion Eosinophil Recruitment Inflammation CysLT1_Receptor->Effects_LT Montelukast Montelukast Montelukast->CysLT1_Receptor Antagonizes

Caption: Signaling pathways targeted by this compound and Montelukast.

Comparative Efficacy: Clinical Trial Data

A key multi-center, randomized, double-blind, double-dummy clinical trial provides direct comparative data on the efficacy of this compound versus montelukast in adult patients with mild to moderate asthma.[11][12][13]

Data Presentation

The following tables summarize the quantitative outcomes from this 28-day study, where patients received either this compound (80 mg/day) or montelukast (10 mg/day) as an add-on therapy to inhaled corticosteroids (ICS).[11][13]

Table 1: Improvement in Lung Function Parameters

ParameterThis compound (n=103) Mean Change from BaselineMontelukast (n=102) Mean Change from BaselineMean Difference Between GroupsP-value
PEF (L/s) 0.6140.1990.4160.01
FEV1 (L) 0.1600.1310.0290.46
FVC (L) 0.1130.117-0.0040.91
PEF: Peak Expiratory Flow; FEV1: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity. Data sourced from Dewan et al., 2015.[11][13]

Table 2: Reduction in Sputum Inflammatory Markers

ParameterThis compound (n=103) Mean Change from BaselineMontelukast (n=102) Mean Change from BaselineP-value (vs. Baseline)P-value (Between Groups)
ECP (ng/mL) -27.20-23.55<0.001 (both)<0.001
Albumin (mg/dL) -37.51-32.82<0.001 (both)<0.001
ECP: Eosinophil Cationic Protein, a marker of eosinophil activation. Albumin in sputum is a marker of microvascular leakage. Data sourced from Dewan et al., 2015.[11][13][14]

Table 3: Improvement in Asthma Symptoms

Symptom ScoreThis compound (n=103) % of Patients ImprovedMontelukast (n=102) % of Patients ImprovedP-value
Expectoration --0.01
Overall Asthma Score 72.82%66.66%0.05
The study reported a significantly greater reduction in the expectoration score for the this compound group. Data sourced from Dewan et al., 2015.[11][13]

Summary of Findings: Both treatments demonstrated efficacy in improving asthma symptoms and lung function. However, this compound was found to be significantly superior to montelukast in:

  • Improving Peak Expiratory Flow (PEF).[11][12][13]

  • Reducing sputum concentrations of Eosinophil Cationic Protein (ECP) and albumin, key markers of eosinophilic inflammation and airway microvascular leakage.[11][12][13]

  • Decreasing expectoration.[11][12][13]

Experimental Protocols

The methodologies employed in the primary comparative study are crucial for interpreting the results.

Study Design: Randomized Controlled Trial by Dewan et al. (2015) [11][13]

  • Design: A randomized, comparative, double-blind, double-dummy, multi-center, parallel-group, non-inferiority study.[12][13]

  • Participants: 205 adult patients with a clinical diagnosis of mild to moderate persistent asthma, who were already being treated with a stable low dose of inhaled corticosteroids (budesonide 200 µ g/day or fluticasone 250 µ g/day ).[13]

  • Randomization: Patients were randomly assigned to one of two treatment groups:

    • Group 1 (n=103): this compound 80 mg once daily + Montelukast placebo.

    • Group 2 (n=102): Montelukast 10 mg once daily + this compound placebo.

  • Treatment Duration: 28 days.[11][12]

  • Primary and Secondary Endpoints:

    • Asthma Symptom Scores: Assessed wheezing, shortness of breath, expectoration, cough, and chest tightness.[12]

    • Lung Function Parameters: Measured PEF, FVC, and FEV1 at baseline and on days 14 and 28.[13]

    • Sputum and Mucociliary Parameters: Sputum was induced and analyzed for fucose, Eosinophil Cationic Protein (ECP), and albumin concentrations at baseline and day 28.[12]

  • Statistical Analysis: Appropriate statistical tests were used to compare improvements from baseline within and between the two treatment groups. A p-value of <0.05 was considered statistically significant.

G cluster_0 Treatment Period (28 Days) Start 205 Patients Mild to Moderate Asthma (On stable low-dose ICS) Randomization Randomization (Double-blind, Double-dummy) Start->Randomization GroupA Group 1 (n=103) This compound 80 mg/day + Montelukast Placebo Randomization->GroupA GroupB Group 2 (n=102) Montelukast 10 mg/day + this compound Placebo Randomization->GroupB Assessment Assessments at Day 0, 14, 28: - Asthma Symptom Scores - Lung Function (PEF, FEV1, FVC) - Sputum Analysis (ECP, Albumin) GroupA->Assessment GroupB->Assessment Analysis Comparative Efficacy Analysis Assessment->Analysis

Caption: Experimental workflow of the comparative clinical trial.

Conclusion for the Research Professional

The available evidence from a head-to-head clinical trial indicates that while both this compound and montelukast are effective add-on therapies for mild to moderate asthma, they exhibit different efficacy profiles. This compound demonstrated a statistically significant advantage over montelukast in improving PEF and reducing key sputum markers of eosinophilic inflammation (ECP) and vascular permeability (albumin).[11][15]

These findings suggest that the inhibition of the thromboxane A2 pathway by this compound may offer a more potent anti-inflammatory effect on certain components of asthma pathophysiology, particularly eosinophil activation, compared to the blockade of the cysteinyl leukotriene pathway by montelukast. For drug development professionals, this highlights the distinct and potentially complementary roles of targeting the COX and 5-LOX pathways in managing airway inflammation. Further research into patient populations that may derive differential benefits from these targeted therapies is warranted.

References

Seratrodast's Interaction with Prostanoid Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Seratrodast's cross-reactivity with a range of prostanoid receptors. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

This compound, a clinically used anti-asthmatic agent, is primarily recognized as a potent and selective antagonist of the thromboxane A2 (TP) receptor. However, a thorough understanding of its potential interactions with other prostanoid receptors—namely the prostaglandin D2 (DP), prostaglandin E2 (EP), prostaglandin F2 (FP), and prostacyclin (IP) receptors—is crucial for a complete pharmacological profile and to explore its broader therapeutic potential. This guide synthesizes available data to offer a clear comparison of this compound's activity across these key receptors.

Quantitative Comparison of this compound's Activity at Prostanoid Receptors

The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound at various prostanoid receptors. This data is critical for assessing the selectivity profile of the compound.

ReceptorLigand/AgonistTissue/SystemAssay TypeParameterValueReference
TP [3H]U-46619Washed guinea pig plateletsRadioligand BindingKi8.2 nM[1]
TP U-44069Guinea pig plateletsPlatelet AggregationIC50310 nM[1]
TP U-46619Guinea pig tracheaContraction AssaypA27.69[2]
TP U-46619Guinea pig parenchymal stripsContraction AssaypA28.29[2]
TP U-46619Dog saphenous vein stripsContraction AssaypA26.79[2]
DP PGD2Guinea pig tracheaContraction AssaypA27.20Ashida et al., 1989
FP PGF2αGuinea pig tracheaContraction AssaypA25.71Ashida et al., 1989
- 9α,11β-PGF2 (TP/DP Agonist)Guinea pig tracheaContraction AssaypA27.79Ashida et al., 1989

Note: Data for EP and IP receptors from direct binding or functional assays with this compound were not available in the reviewed literature.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is essential for accurate interpretation. The following are descriptions of the key experimental protocols cited.

Radioligand Binding Assay (for TP Receptor Ki)

This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

  • Preparation of Platelet Membranes: Platelet-rich plasma is obtained from guinea pig blood and washed. The platelets are then homogenized in a buffer and centrifuged to pellet the cell membranes containing the TP receptors.

  • Binding Reaction: The platelet membranes are incubated with a fixed concentration of the radiolabeled TP receptor agonist, [3H]U-46619, and varying concentrations of this compound.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioactivity. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[1]

Platelet Aggregation Assay (for TP Receptor IC50)

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.

  • Preparation of Platelet-Rich Plasma (PRP): Blood is collected from guinea pigs and centrifuged at a low speed to obtain PRP.

  • Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

  • Inhibition by this compound: Various concentrations of this compound are pre-incubated with the PRP before the addition of a TP receptor agonist (e.g., U-44069) to induce aggregation.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of the maximum aggregation response (IC50) is determined.[1]

Isolated Tissue Contraction Assay (for pA2 Values)

This ex vivo functional assay assesses the antagonist activity of a compound by measuring its ability to inhibit tissue contraction induced by a receptor agonist.

  • Tissue Preparation: Tissues such as guinea pig trachea, parenchymal strips, or dog saphenous vein are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Contraction Measurement: The tissues are connected to force transducers to record isometric contractions.

  • Cumulative Concentration-Response Curves: Cumulative concentration-response curves for a specific prostanoid receptor agonist (e.g., U-46619 for TP, PGD2 for DP, PGF2α for FP) are generated in the absence and presence of increasing concentrations of this compound.

  • Data Analysis: The antagonistic potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. This value is determined using a Schild plot analysis.[2]

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided.

Prostanoid_Signaling_Pathways cluster_ligands Prostanoid Ligands cluster_receptors Prostanoid Receptors (GPCRs) cluster_signaling Downstream Signaling TXA2 Thromboxane A2 TP TP TXA2->TP PGD2 Prostaglandin D2 DP DP1/DP2 PGD2->DP PGE2 Prostaglandin E2 EP EP1-4 PGE2->EP PGF2a Prostaglandin F2α FP FP PGF2a->FP PGI2 Prostacyclin (PGI2) IP IP PGI2->IP Gq_PLC ↑ Gq/11 → PLC → IP3/DAG → ↑ Ca2+ TP->Gq_PLC Gs_AC ↑ Gs → AC → ↑ cAMP DP->Gs_AC (DP1) Gi_AC ↓ Gi → AC → ↓ cAMP DP->Gi_AC (DP2) EP->Gq_PLC (EP1) EP->Gs_AC (EP2, EP4) EP->Gi_AC (EP3) FP->Gq_PLC IP->Gs_AC This compound This compound This compound->TP Antagonism

Caption: Prostanoid receptor signaling pathways and the primary antagonistic action of this compound.

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Antagonism Assessment prep_membranes Prepare Receptor Membranes (e.g., Platelets) radioligand_binding Radioligand Binding Assay ([3H]Agonist + this compound) prep_membranes->radioligand_binding calc_ki Calculate Ki Value radioligand_binding->calc_ki end End: Determine Selectivity Profile calc_ki->end prep_tissue Isolate Tissues (e.g., Trachea, Blood Vessels) contraction_assay Tissue Contraction Assay (Agonist ± this compound) prep_tissue->contraction_assay calc_pa2 Calculate pA2 Value (Schild Plot) contraction_assay->calc_pa2 calc_pa2->end start Start: Assess this compound Cross-Reactivity start->prep_membranes start->prep_tissue

Caption: Experimental workflow for determining this compound's prostanoid receptor cross-reactivity.

Discussion and Conclusion

The available data strongly supports this compound's classification as a potent and selective TP receptor antagonist. The low nanomolar Ki value in radioligand binding assays and the high pA2 values in various functional assays confirm its high affinity and antagonistic efficacy at the TP receptor.[1][2]

The functional data from guinea pig tracheal preparations indicate that this compound also possesses antagonistic activity at DP and FP receptors, albeit with differing potencies. The pA2 value against PGD2-induced contraction (7.20) suggests a notable level of antagonism at the DP receptor in this tissue. The activity at the FP receptor, with a pA2 of 5.71 against PGF2α, is considerably lower.

It is important to note the absence of comprehensive binding affinity data (Ki or IC50 values) for this compound across a full panel of cloned human prostanoid receptors, particularly for the EP and IP receptor subtypes. Such data, generated from standardized radioligand binding assays using recombinant receptors, would provide a more definitive and direct measure of this compound's selectivity profile, independent of tissue-specific factors.

References

A Comparative Analysis of Seratrodast and Zileuton on Leukotriene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Seratrodast and Zileuton, focusing on their mechanisms of action and their impact on the synthesis of leukotrienes, critical mediators in inflammatory responses. This analysis is supported by experimental data to aid in research and development decisions.

Introduction

Leukotrienes are potent inflammatory eicosanoids derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. They are key players in the pathophysiology of various inflammatory diseases, including asthma. Consequently, targeting the leukotriene pathway is a significant therapeutic strategy. This guide compares two drugs that modulate this pathway through distinct mechanisms: Zileuton, a direct inhibitor of leukotriene synthesis, and this compound, a thromboxane A2 receptor antagonist with indirect effects on inflammatory mediator release.

Mechanism of Action

Zileuton directly inhibits the enzyme 5-lipoxygenase, which is the initial and rate-limiting step in the biosynthesis of all leukotrienes.[1][2] By blocking this enzyme, Zileuton effectively prevents the production of leukotriene B4 (LTB4), as well as the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2]

This compound , on the other hand, is a selective antagonist of the thromboxane A2 (TXA2) receptor.[3] Its primary role is to block the effects of TXA2, a potent bronchoconstrictor and inflammatory mediator. While not a direct inhibitor of leukotriene synthesis, this compound has been shown to reduce the release of various inflammatory mediators, which may include leukotrienes, as a downstream consequence of its primary action.[3] However, at least one study with a different TXA2 receptor antagonist, SQ-29548, showed no effect on LTB4 production, suggesting that the impact of this drug class on leukotriene synthesis may not be a primary or direct effect.[4]

Data Presentation: In Vitro Inhibition of Leukotriene Synthesis

DrugTargetCell TypeLeukotriene MeasuredIC50 Value (µM)
Zileuton 5-LipoxygenaseRat Polymorphonuclear Leukocytes (PMNL)LTB40.4[1]
Human Polymorphonuclear Leukocytes (PMNL)LTB40.4[1]
Human Whole BloodLTB40.9[1]
Rat Basophilic Leukemia Cells (supernatant)5-HETE0.5[1]
Rat Polymorphonuclear Leukocytes (PMNL)5-HETE0.3[1]

Note: 5-HETE (5-Hydroxyeicosatetraenoic acid) is another product of the 5-lipoxygenase pathway. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Measurement of 5-Lipoxygenase Activity

A common method to assess the inhibitory effect of compounds on 5-lipoxygenase activity involves using cellular or cell-free assays.

Cell-Based Assay Protocol:

  • Cell Culture: Human polymorphonuclear leukocytes (PMNLs) or other suitable cell lines expressing 5-lipoxygenase are cultured under standard conditions.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., Zileuton, this compound) or vehicle control for a specified period.

  • Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187) or another appropriate stimulus.

  • Termination and Extraction: The reaction is stopped, and leukotrienes are extracted from the cell supernatant using solid-phase extraction (SPE) or liquid-liquid extraction.

  • Quantification: The levels of specific leukotrienes (e.g., LTB4, LTC4) are quantified using techniques such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive and high-throughput method.

    • Radioimmunoassay (RIA): A classic and sensitive quantification method.

    • High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS/MS): A highly specific and quantitative method that can simultaneously measure multiple leukotrienes.

Human Whole Blood Assay for LTB4 Synthesis Inhibition

This ex vivo assay provides a more physiologically relevant system for evaluating the efficacy of 5-lipoxygenase inhibitors.

Protocol Outline:

  • Blood Collection: Fresh human whole blood is collected from healthy volunteers.

  • Compound Incubation: Aliquots of whole blood are incubated with the test compound (e.g., Zileuton) at various concentrations.

  • Stimulation: Leukotriene synthesis is induced by adding a calcium ionophore (e.g., A23187).

  • Plasma Separation: The reaction is stopped, and plasma is separated by centrifugation.

  • LTB4 Quantification: LTB4 levels in the plasma are measured using a validated method such as ELISA or LC-MS/MS.[5]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the leukotriene synthesis pathway with the points of intervention for Zileuton and this compound, and a typical experimental workflow for comparing their effects.

Leukotriene_Synthesis_Pathway cluster_cyclooxygenase Cyclooxygenase Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX COX Cyclooxygenase (COX) Arachidonic_Acid->COX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Zileuton Zileuton Zileuton->Five_LOX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Thromboxane_Synthase Thromboxane Synthase COX->Thromboxane_Synthase TXA2 Thromboxane A2 (TXA2) Thromboxane_Synthase->TXA2 TXA2_Receptor TXA2 Receptor TXA2->TXA2_Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) TXA2_Receptor->Inflammatory_Response This compound This compound This compound->TXA2_Receptor Inhibits

Caption: Leukotriene and Thromboxane Synthesis Pathways.

Experimental_Workflow cluster_quantification Quantification of Leukotrienes start Start: Prepare Inflammatory Cells (e.g., Human PMNLs) incubation Incubate cells with: - Vehicle (Control) - Zileuton (various concentrations) - this compound (various concentrations) start->incubation stimulation Stimulate with Calcium Ionophore (e.g., A23187) incubation->stimulation extraction Stop reaction and extract leukotrienes from supernatant stimulation->extraction quant_ltb4 Measure LTB4 (ELISA or LC-MS/MS) extraction->quant_ltb4 quant_cyslt Measure Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) (ELISA or LC-MS/MS) extraction->quant_cyslt analysis Data Analysis: - Calculate % inhibition - Determine IC50 values quant_ltb4->analysis quant_cyslt->analysis comparison Compare the inhibitory potency of Zileuton and this compound analysis->comparison

Caption: In Vitro Drug Comparison Workflow.

Discussion and Conclusion

The available evidence clearly demonstrates that Zileuton is a potent and direct inhibitor of 5-lipoxygenase, effectively blocking the synthesis of all leukotrienes. Its inhibitory activity has been quantified in various in vitro and ex vivo systems.

This compound's primary mechanism of action is the antagonism of the TXA2 receptor. While it is reported to have anti-inflammatory effects that may lead to a reduction in leukotriene release, direct, quantitative evidence of its ability to inhibit leukotriene synthesis to the same extent as Zileuton is lacking. The indirect nature of its potential effect on leukotriene levels makes a direct comparison of potency with Zileuton challenging.

For researchers and drug development professionals, the choice between targeting leukotriene synthesis directly with a 5-LOX inhibitor like Zileuton, or modulating the broader inflammatory cascade through other targets like the TXA2 receptor with a drug like this compound, will depend on the specific therapeutic goals and the desired pharmacological profile. Further head-to-head studies quantifying the in vitro and in vivo effects of both drugs on the complete panel of leukotrienes would be invaluable for a more definitive comparison.

References

Head-to-Head Comparison: Seratrodast vs. Ramatroban in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Asthma is a complex chronic inflammatory disease characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. The arachidonic acid cascade produces key lipid mediators, including thromboxane A2 (TXA2) and prostaglandin D2 (PGD2), which are potent drivers of asthma pathophysiology. This guide provides a detailed, data-driven comparison of two key modulators of these pathways, Seratrodast and Ramatroban, based on their performance in preclinical asthma models.

Overview and Mechanism of Action

This compound is a selective and potent antagonist of the thromboxane A2 receptor (TP receptor).[1] In asthma, TXA2 is a powerful bronchoconstrictor and is implicated in promoting airway inflammation and hyperresponsiveness.[1][2] By blocking the TP receptor, this compound aims to mitigate these effects.[3]

Ramatroban exhibits a dual mechanism of action, functioning as an antagonist for both the TP receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is a high-affinity receptor for PGD2.[4] This dual antagonism allows Ramatroban to not only inhibit TXA2-mediated effects but also to block PGD2/CRTH2 signaling, a critical pathway for the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[5][6]

The distinct mechanisms are visualized in the signaling pathway below.

G cluster_0 Arachidonic Acid Cascade cluster_1 Cellular Targets & Responses cluster_2 Pharmacological Intervention Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic Acid->COX PGH2 PGH2 COX->PGH2 TXA2 Synthase TXA2 Synthase PGH2->TXA2 Synthase PGD2 Synthase PGD2 Synthase PGH2->PGD2 Synthase TXA2 Thromboxane A2 (TXA2) TXA2 Synthase->TXA2 PGD2 Prostaglandin D2 (PGD2) PGD2 Synthase->PGD2 TP_Receptor_ASM TP Receptor TXA2->TP_Receptor_ASM Binds TP_Receptor_IC TP Receptor TXA2->TP_Receptor_IC Binds CRTH2_Receptor CRTH2 Receptor PGD2->CRTH2_Receptor Binds Airway Smooth Muscle Airway Smooth Muscle Bronchoconstriction Bronchoconstriction Airway Smooth Muscle->Bronchoconstriction Inflammatory Cells Eosinophils, Th2 Cells Inflammation Cell Recruitment & Activation Inflammatory Cells->Inflammation TP_Receptor_ASM->Airway Smooth Muscle TP_Receptor_IC->Inflammatory Cells CRTH2_ Receptor CRTH2_ Receptor CRTH2_ Receptor->Inflammatory Cells This compound This compound This compound->TP_Receptor_ASM Blocks This compound->TP_Receptor_IC Blocks Ramatroban Ramatroban Ramatroban->TP_Receptor_ASM Blocks Ramatroban->TP_Receptor_IC Blocks Ramatroban->CRTH2_Receptor Blocks

Caption: Mechanism of action for this compound and Ramatroban in asthma.

Head-to-Head Preclinical Data

Direct comparative studies between this compound and Ramatroban in the same preclinical model are limited. The following table summarizes their effects on key asthma-related parameters based on data from various animal model studies.

ParameterThis compoundRamatroban
Airway Hyperresponsiveness (AHR) Inhibits immediate and late asthmatic responses in sensitized guinea pigs.[3] Reduces AHR in dogs.[3] Significantly decreased methacholine-induced AHR in human asthmatics.[7]Inhibits antigen-induced increases in respiratory resistance in sensitized guinea pigs.[8]
Eosinophil Infiltration Clinical studies show it significantly decreases eosinophil cationic protein (ECP) in sputum, a marker of eosinophil activation.[9] However, one study in asthmatics showed no significant change in the percentage of sputum eosinophils.[7]Reduces peribronchial eosinophilia in ovalbumin (OVA)-challenged mouse models.[5][8] This effect is suggested to be primarily mediated by its CRTH2 antagonism.[5]
Mucus Production Reduces sputum fucose levels, which correlates with decreased mucus viscosity.[10]Reduces mucus cell hyperplasia in mouse models of allergic airway inflammation.[8]
Th2 Cytokines (IL-4, IL-5, IL-13) Data on direct modulation of Th2 cytokines in preclinical models is not prominent in the reviewed literature.Inhibits PGD2-induced production of IL-4, IL-5, and IL-13 with IC50 values of 103, 182, and 118 nM, respectively.[8]
Bronchoconstriction Inhibits bronchoconstriction induced by TXA2, PGD2, PGF2α, LTD4, and PAF.[10]Inhibits bronchoconstriction induced by TXA2, PGD2, PGF2α, and inhaled LTC4 and LTD4.[8]

Experimental Protocols

The data presented is primarily derived from established preclinical models of allergic asthma, most commonly using ovalbumin (OVA) as the allergen in mice or guinea pigs.[11]

Typical Experimental Workflow:

G cluster_0 Phase 1: Sensitization cluster_1 Phase 2: Challenge & Treatment cluster_2 Phase 3: Endpoint Analysis Day0 Day 0 & 14: Sensitization Day0_desc i.p. injection of Ovalbumin (OVA) + Alum Adjuvant Day21 Days 21-23: Challenge Day0->Day21 Day21_desc Aerosolized OVA exposure Treatment Treatment Admin. Day21->Treatment Treatment_desc This compound, Ramatroban, or Vehicle Control (e.g., oral gavage) Day24 Day 24: Measurements Treatment->Day24 AHR Airway Hyperresponsiveness (e.g., Methacholine Challenge) Day24->AHR BALF Bronchoalveolar Lavage Fluid (Cell Counts, Cytokines) Day24->BALF Histo Lung Histology (H&E for Inflammation, PAS for Mucus) Day24->Histo

Caption: A typical experimental workflow for preclinical asthma models.

Detailed Methodologies:

  • Animal Models: Brown Norway rats, BALB/c mice, or Hartley guinea pigs are commonly used. Guinea pigs are often selected for their airway physiology, which closely resembles that of humans.[12][13]

  • Sensitization: Animals are typically sensitized via intraperitoneal (i.p.) injections of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide (Alum) on specific days (e.g., day 0 and day 14).[14]

  • Allergen Challenge: Following a rest period, animals are challenged with aerosolized OVA for several consecutive days to induce an asthmatic phenotype.[14]

  • Drug Administration: this compound or Ramatroban is administered, often orally, at specified doses before each allergen challenge.[8]

  • Measurement of Airway Hyperresponsiveness (AHR): 24 to 48 hours after the final challenge, AHR is assessed. This is often done by measuring changes in lung resistance and dynamic compliance in response to increasing doses of a bronchoconstricting agent like methacholine, using invasive or non-invasive plethysmography.[15]

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed to quantify airway inflammation. The supernatant can be used to measure cytokine levels (e.g., IL-4, IL-5, IL-13) via ELISA.[14]

  • Lung Histology: Lung tissues are fixed, sectioned, and stained. Hematoxylin and eosin (H&E) staining is used to assess inflammatory cell infiltration, while Periodic acid-Schiff (PAS) staining is used to visualize and quantify mucus-producing goblet cells.[14]

Summary and Conclusion

Both this compound and Ramatroban demonstrate efficacy in preclinical asthma models by targeting the pro-inflammatory eicosanoid pathways.

  • This compound effectively functions as a TP receptor antagonist, demonstrating clear benefits in reducing AHR and bronchoconstriction.[3][10] Its primary strength appears to be in mitigating the direct smooth muscle effects of TXA2.

  • Ramatroban , with its dual antagonism of both TP and CRTH2 receptors, offers a broader therapeutic action.[4] Beyond blocking TXA2-mediated bronchoconstriction, it directly interferes with the PGD2/CRTH2 axis, which is fundamental to the Th2-driven eosinophilic inflammation characteristic of allergic asthma.[5][8] Preclinical data strongly supports its role in reducing both eosinophil recruitment and mucus production.[8]

References

Safety Operating Guide

Proper Disposal of Seratrodast in a Laboratory Setting: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Seratrodast, a thromboxane A2 receptor antagonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is classified with GHS hazard statement H361, indicating it is suspected of damaging fertility or the unborn child, and therefore requires handling as a reproductive toxin.[1][2][3]

Guiding Principles for this compound Waste Management

All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and experimental materials, must be treated as hazardous waste. Under no circumstances should this compound waste be disposed of in general laboratory trash or down the drain. The primary disposal route is through your institution's designated hazardous waste management program, typically managed by the Environmental Health & Safety (EHS) department.

Quantitative Data Summary

For clear tracking and reporting, all this compound waste must be accurately quantified. The following table should be used to log waste generation prior to collection by EHS.

Waste Stream IDDate GeneratedPhysical State (Solid/Liquid)Composition of Waste (e.g., this compound in DMSO, contaminated gloves)Quantity (grams or mL)Generating ResearcherEHS Pickup Request Date
SRDT-W-2025-0012025-11-05Liquid10 mg this compound in 100 mL DMSO100 mLDr. A. Smith2025-11-06
SRDT-W-2025-0022025-11-05SolidContaminated pipette tips, gloves, and bench paper50 gDr. A. Smith2025-11-06

Standard Operating Procedure for this compound Disposal

This step-by-step protocol outlines the required procedures for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, the following PPE is mandatory:

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat must be worn.

  • Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling powdered this compound to prevent inhalation.

Waste Segregation and Collection
  • Designated Waste Containers: Use only EHS-approved, chemically compatible hazardous waste containers. For this compound, a high-density polyethylene (HDPE) container is suitable for both solid and liquid waste.

  • Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, weigh boats, and contaminated bench paper, must be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions of this compound or solvent rinsates from contaminated glassware should be collected in a designated liquid hazardous waste container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

Labeling and Storage
  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Reproductive Toxin). The date the waste was first added to the container must also be recorded.

  • Storage: Store sealed hazardous waste containers in a designated and properly labeled satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to capture any potential leaks.

Requesting Waste Pickup
  • Contact EHS: Once a waste container is full or has been in storage for the maximum allowable time per institutional policy (typically 90 days), contact your EHS department to arrange for pickup.

  • Documentation: Complete any required waste pickup forms accurately, ensuring all components of the waste are listed.

Experimental Protocols

While no specific chemical neutralization protocol for this compound is readily available for a laboratory setting, a study on its photodegradation has been conducted. This information is provided for academic interest and is not a recommended disposal procedure.

Photodegradation of this compound (for informational purposes only):

A study has shown that this compound degrades under UV irradiation at 254 nm in solutions of methanol or acetonitrile/water.[4] The major degradation products identified were 6-(2,5-diacetoxy-3,4,6-trimethyl-phenyl)-7-phenyl-hept-6-enoic acid (acetylated), 7-phenyl-6-(2,4,5-trimethyl-3,6-dioxo-cyclohexa-1,4-dienyl)-hept-6-enoic acid, and 5-(5-hydroxy-4,6,7-trimethyl-2-phenyl-benzofuran-3-yl)-pentanoic acid.[4] This process requires specialized equipment and has not been validated as a standard disposal method. Therefore, all this compound waste should be disposed of through the established hazardous waste stream.

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory environment.

G cluster_prep Preparation cluster_segregation Waste Segregation & Collection cluster_storage Storage & Handover start This compound Waste Generated ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate Waste by Physical State ppe->segregate solid_waste Solid Waste (Gloves, Tips, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) segregate->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container store Store Sealed Container in Designated Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store ehs_request Request Pickup from Environmental Health & Safety (EHS) store->ehs_request disposal Proper Disposal by Licensed Facility ehs_request->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and contact your EHS department with any questions.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Seratrodast

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Seratrodast, a potent thromboxane A2 receptor antagonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This compound is classified as a reproductive toxin (Category 2), necessitating stringent handling protocols.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Double gloving is recommended for all procedures.

PPE CategorySpecificationPurpose
Hand Protection Powder-free nitrile gloves (ensure gloves have been tested against chemotherapy drugs, e.g., ASTM D6978)Prevents skin contact and absorption. Nitrile offers good resistance to a range of chemicals.
Body Protection Disposable, solid-front, back-closure gown made of low-permeability fabric with long sleeves and tight-fitting cuffs.Protects against contamination of skin and clothing.
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents eye exposure to airborne particles or splashes.
Face Protection A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing.Provides a full barrier against splashes to the face.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a certified containment system or during a spill cleanup.Minimizes the risk of inhaling hazardous particles.

Operational Procedures for Handling this compound Powder

All handling of this compound powder must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the designated work area is clean and decontaminated. Cover the work surface with disposable, plastic-backed absorbent pads.

  • Donning PPE: Put on all required PPE as specified in the table above, ensuring gloves are worn over the cuffs of the gown.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of this compound powder within the containment of a chemical fume hood.

    • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).

    • To avoid generating dust, handle the powder gently.

  • Post-Handling:

    • After handling, carefully wipe down all surfaces and equipment with a suitable decontaminating solution (e.g., a high-pH cleaning agent), followed by 70% isopropyl alcohol.

    • Dispose of all contaminated disposable materials (gloves, pads, etc.) in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, face shield/goggles, inner gloves, and respirator (if used). Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial. Spill kits containing all necessary materials for cleanup should be readily accessible in all areas where this compound is handled.

Spill Cleanup Protocol:

  • Alert Personnel and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Put on a full set of PPE, including a respirator.

  • Contain the Spill:

    • For Powder Spills: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.

    • For Liquid Spills: Cover the spill with absorbent pads, working from the outside in.

  • Clean the Area:

    • Carefully collect all contaminated absorbent materials and any broken glass with a scoop and place them into a designated hazardous waste bag.

    • Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.

  • Decontaminate: Decontaminate the area with a suitable agent, followed by 70% isopropyl alcohol.

  • Dispose of Waste: Seal the hazardous waste bag and place it in a designated hazardous waste container.

  • Doff PPE and Wash Hands: Remove PPE as previously described and wash hands thoroughly.

  • Report the Incident: Document the spill and the cleanup procedure according to your institution's guidelines.

Disposal Plan

All waste generated from the handling of this compound, including unused product, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.

Waste Segregation and Disposal Workflow:

  • Segregation at the Source: All this compound-contaminated waste must be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. This container should be distinct from regular laboratory trash.

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazard (Reproductive Toxin).

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic until it is collected by the institution's environmental health and safety department or a licensed hazardous waste contractor.

  • Collection and Disposal: Follow your institution's established procedures for the collection and final disposal of hazardous chemical waste. Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.

Visual Guides

This compound Signaling Pathway

Seratrodast_Signaling_Pathway cluster_membrane Cell Membrane Thromboxane A2 Receptor Thromboxane A2 Receptor Downstream Signaling Downstream Signaling Thromboxane A2 Receptor->Downstream Signaling Activates Thromboxane A2 Thromboxane A2 Thromboxane A2->Thromboxane A2 Receptor Binds to This compound This compound This compound->Thromboxane A2 Receptor Blocks Physiological Effects Bronchoconstriction Inflammation Platelet Aggregation Downstream Signaling->Physiological Effects

Caption: this compound blocks the Thromboxane A2 receptor, inhibiting downstream signaling.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing A Prepare Work Area (Fume Hood) B Don Full PPE A->B C Weigh/Aliquot Powder B->C D Decontaminate Surfaces C->D E Dispose of Waste D->E F Doff PPE E->F G Wash Hands F->G

Caption: Procedural flow for the safe cleanup of a this compound spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seratrodast
Reactant of Route 2
Seratrodast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.